KH16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H20N6O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H20N6O2/c25-17(22-26)13-9-20-18(21-10-13)24-7-5-23(6-8-24)12-14-11-19-16-4-2-1-3-15(14)16/h1-4,9-11,19,26H,5-8,12H2,(H,22,25) |
InChI Key |
DZHANXVZEUIAAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C4=NC=C(C=N4)C(=O)NO |
Origin of Product |
United States |
Foundational & Exploratory
KZR-616: A Technical Overview of its Mechanism of Action in Autoimmune Disease
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Zetomipzomib (KZR-616) is a first-in-class, selective inhibitor of the immunoproteasome, a key component of the ubiquitin-proteasome system in immune cells.[1][2] By specifically targeting subunits of the immunoproteasome, KZR-616 offers a novel therapeutic approach for a range of autoimmune diseases.[1] It modulates both innate and adaptive immunity, leading to a broad anti-inflammatory effect without causing widespread immunosuppression.[3] Preclinical and clinical studies have demonstrated its potential to reduce inflammatory cytokine production, inhibit the differentiation of pathogenic T cells, and decrease autoantibody-producing plasma cells.[4][5] This document provides an in-depth technical guide on the core mechanism of action of KZR-616, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
The Immunoproteasome: A Targeted Approach in Autoimmunity
The proteasome is a multi-catalytic protease complex responsible for degrading ubiquitinated proteins, thereby regulating numerous cellular processes. While the constitutive proteasome is found in all cell types, hematopoietic cells can express an alternative form known as the immunoproteasome (iCP). The iCP is distinguished by the replacement of the three catalytic β-subunits (β1, β2, and β5) with their inducible counterparts: β1i (LMP2), β2i (MECL-1), and β5i (LMP7).
The immunoproteasome is critical for processing proteins into peptides for presentation by MHC class I molecules, a key step in initiating immune responses. Furthermore, it plays a vital role in the differentiation and function of various immune cells, including T cells and B cells, and is integral to the production of pro-inflammatory cytokines.[1] In autoimmune diseases, dysregulation of the immune system leads to chronic inflammation and tissue damage. By selectively inhibiting the immunoproteasome, KZR-616 aims to normalize immune function rather than broadly suppressing it.[1]
Core Mechanism of Action of KZR-616
KZR-616 is a novel, small-molecule inhibitor that demonstrates high selectivity for the catalytic subunits of the immunoproteasome over the constitutive proteasome.[2] Its primary mechanism involves the potent and selective inhibition of the LMP7 (β5i) and LMP2 (β1i) subunits.[2][6] This targeted inhibition disrupts the downstream signaling pathways that are crucial for the pathogenesis of many autoimmune diseases.[1]
The key downstream effects of KZR-616-mediated immunoproteasome inhibition include:
-
Broad Cytokine Inhibition: KZR-616 blocks the production of a wide array of pro-inflammatory cytokines and chemokines from immune cells following stimulation.[5] In studies using human peripheral blood mononuclear cells (PBMCs), KZR-616 inhibited the production of over 30 pro-inflammatory cytokines.[5] This includes key cytokines implicated in autoimmune pathology such as IL-23, IL-6, TNF-α, and IL-17.[6]
-
Modulation of T Cell Activity: The compound effectively blocks the differentiation of naïve CD4+ T cells into pathogenic T helper (Th) subsets, particularly Th1 and Th17 cells, which are central drivers of autoimmune inflammation.[4][5] Concurrently, it has been shown to promote the formation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[5]
-
Inhibition of B Cell and Plasma Cell Function: KZR-616 interferes with the differentiation of B cells into antibody-secreting plasmablasts and plasma cells.[5] This leads to a reduction in the production of autoantibodies, a hallmark of many systemic autoimmune diseases like systemic lupus erythematosus (SLE).[4][7]
-
Interference with Interferon Signaling: The drug has been shown to inhibit the Type I interferon pathway, a critical signaling cascade that is often upregulated in autoimmune conditions such as lupus.[5][7]
Figure 1: Core mechanism of KZR-616 action on the immunoproteasome.
Quantitative Data
In Vitro Inhibitory Activity
KZR-616 demonstrates potent and selective inhibition of immunoproteasome subunits with significantly lower activity against the constitutive proteasome.
| Target Subunit | Species | IC50 (nM) | Reference |
| LMP7 (β5i) | Human | 39 | [2] |
| Mouse | 57 | [2] | |
| LMP2 (β1i) | Human | 131 | [2] |
| Mouse | 179 | [2] | |
| MECL-1 (β2i) | Human | 623 | [2] |
| Constitutive β5c | Human | 688 | [2] |
In Vivo Target Engagement
Subcutaneous administration of KZR-616 leads to high levels of immunoproteasome inhibition in both preclinical models and human subjects.
| Study Population | Dose | Target | Inhibition Level | Reference |
| Healthy Volunteers | 45 mg SC | LMP7 (β5i) | ~95% | [6] |
| LMP2 (β1i) | ~70% | [6] | ||
| Constitutive Proteasome | <37% | [6] | ||
| NZB/W Mice | N/A | LMP7 (β5i) | ~91% | [8] |
| LMP2 (β1i) | ~71% | [8] |
Clinical Efficacy in Lupus Nephritis (MISSION Phase 2)
The MISSION Phase 2 trial evaluated KZR-616 (60 mg SC weekly) in patients with active lupus nephritis (LN).
| Endpoint | Result | Reference |
| Primary: Overall Renal Response (ORR) (≥50% reduction in UPCR at 24 weeks) | 64.7% of patients | [9] |
| Key Secondary: Complete Renal Response (CRR) (UPCR ≤0.5) | 35.2% of patients | [9] |
| Steroid Sparing Effect | Reduction to ≤10 mg/day prednisone achieved in 14 of 17 evaluable patients | [10] |
Experimental Protocols
In Vitro Cytokine Inhibition Assay
-
Objective: To determine the effect of KZR-616 on the production of inflammatory cytokines by human immune cells.
-
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Compound Treatment: PBMCs are plated and pre-incubated with KZR-616 (e.g., at 250-500 nM) or a DMSO vehicle control for 1 hour.[5]
-
Stimulation: Cells are stimulated for 24 hours with either Lipopolysaccharide (LPS) to activate Toll-like receptor (TLR) pathways or with anti-CD3/anti-CD28 antibodies to activate T-cell receptor (TCR) pathways.[5][11]
-
Analysis: Culture supernatants are collected, and cytokine concentrations (e.g., TNF-α, IL-6, IL-1β, IFN-γ) are quantified using a multiplex immunoassay platform (e.g., Meso Scale Discovery).[5]
-
T-Helper Cell Differentiation Assay
-
Objective: To assess the impact of KZR-616 on the differentiation of naïve T cells into various T helper subsets.
-
Methodology:
-
Cell Isolation: Naïve CD4+ T cells are isolated from human PBMCs using negative selection magnetic beads.
-
Compound Treatment: Cells are pulsed with KZR-616 (e.g., 250 nM) or a DMSO vehicle control for 1 hour prior to stimulation.[5]
-
Differentiation: Cells are cultured for several days under specific polarizing conditions:
-
Th1: Anti-CD3/CD28 + IL-12 + anti-IL-4
-
Th17: Anti-CD3/CD28 + IL-1β + IL-6 + IL-23 + anti-IFN-γ + anti-IL-4
-
Treg: Anti-CD3/CD28 + IL-2 + TGF-β
-
-
Analysis: After differentiation, cells are re-stimulated and analyzed by flow cytometry for intracellular expression of signature cytokines (e.g., IFN-γ for Th1, IL-17A for Th17) and transcription factors (e.g., FoxP3 for Tregs).[5]
-
Figure 2: Experimental workflow for T-helper cell differentiation assay.
Murine Model of Lupus Nephritis (NZB/W F1)
-
Objective: To evaluate the therapeutic efficacy of KZR-616 in a spontaneous, genetically driven mouse model of SLE.
-
Methodology:
-
Model: Female NZB/W F1 mice, which spontaneously develop an autoimmune syndrome resembling human lupus with severe nephritis, are used.[5][7]
-
Treatment Initiation: Dosing with KZR-616 or a vehicle control is initiated once mice develop significant proteinuria (a marker of kidney damage).
-
Administration: KZR-616 is administered subcutaneously on a defined schedule for a period of several weeks.[8]
-
Monitoring: Disease progression is monitored weekly by measuring proteinuria. Serum is collected periodically to measure levels of anti-dsDNA autoantibodies.
-
Terminal Analysis: At the end of the study, kidneys are harvested for histopathological analysis (e.g., H&E staining) and immunofluorescence to assess immune complex (IgG) deposition. Spleens are collected for flow cytometry analysis of immune cell populations and gene expression analysis via RNA sequencing.[8]
-
Conclusion
KZR-616 represents a targeted therapeutic strategy for autoimmune diseases by selectively inhibiting the immunoproteasome. Its mechanism of action is characterized by a broad modulation of the innate and adaptive immune systems, leading to reduced production of inflammatory cytokines, inhibition of pathogenic T-cell subsets, and decreased autoantibody production.[5] The quantitative data from in vitro, in vivo, and clinical studies support its potent and selective activity.[2][6][9] The favorable safety and tolerability profile observed in clinical trials, combined with meaningful efficacy in conditions like lupus nephritis, underscores the potential of KZR-616 as a steroid-sparing agent for patients with chronic autoimmune disorders.[10][12]
References
- 1. kezarlifesciences.com [kezarlifesciences.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kezar Announces Topline Results from PRESIDIO Trial of Zetomipzomib for the Treatment of Dermatomyositis and Polymyositis - Kezar Life Sciences, Inc. [ir.kezarlifesciences.com]
- 4. ard.bmj.com [ard.bmj.com]
- 5. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ard.bmj.com [ard.bmj.com]
- 7. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Inhibition of the Immunoproteasome with KZR-616 Blocks Multiple Cell Signaling Pathways, Plasma Cell Signatures and Myeloid Cell Associated Damage in the NZB/W Lupus Nephritis Model - ACR Meeting Abstracts [acrabstracts.org]
- 9. Kezar reports positive Phase II data of zetomipzomib for lupus nephritis [clinicaltrialsarena.com]
- 10. ard.bmj.com [ard.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. Interim Results from the Phase 2 MISSION Study Evaluating Zetomipzomib (KZR-616), a First-in-Class Selective Immunoproteasome Inhibitor for the Treatment of Lupus Nephritis - ACR Meeting Abstracts [acrabstracts.org]
Zetomipzomib: A Deep Dive into its Therapeutic Target and Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Zetomipzomib (formerly KZR-616) is a first-in-class, selective inhibitor of the immunoproteasome, a key regulator of the immune system.[1] This technical guide elucidates the core therapeutic target of Zetomipzomib, its mechanism of action, and the preclinical and clinical data supporting its development for the treatment of autoimmune diseases. By selectively targeting the immunoproteasome, Zetomipzomib offers a novel approach to modulating the dysregulated immune responses that underpin various autoimmune conditions, potentially providing a steroid-sparing therapeutic option.[1][2]
The Therapeutic Target: The Immunoproteasome
The primary therapeutic target of Zetomipzomib is the immunoproteasome, a specialized form of the proteasome found predominantly in hematopoietic cells.[1][3] The immunoproteasome plays a crucial role in processing proteins for antigen presentation and is integral to the activation and function of various immune cells, including T cells and B cells.[1]
Zetomipzomib selectively inhibits two of the three catalytic subunits of the immunoproteasome: LMP7 (low molecular mass polypeptide 7) and LMP2 (low molecular mass polypeptide 2) .[3][4] This selective inhibition is key to its therapeutic effect and distinguishes it from broader proteasome inhibitors used in oncology, which also target the constitutive proteasome found in all cells.[3]
Quantitative Inhibitory Activity
The inhibitory potency of Zetomipzomib against the immunoproteasome and constitutive proteasome subunits has been quantified through IC50 values (the concentration of the drug that inhibits 50% of the target's activity).
| Target Subunit | Species | IC50 (nM) | Reference |
| LMP7 | Human | 39 | [4] |
| Mouse | 57 | [4] | |
| LMP2 | Human | 131 | [4] |
| Mouse | 179 | [4] | |
| MECL-1 | - | 623 | [4] |
| Constitutive Proteasome β5 | - | 688 | [4] |
Table 1: In vitro inhibitory concentrations (IC50) of Zetomipzomib against various proteasome subunits.
Mechanism of Action: Broad Immunomodulation
By selectively inhibiting the LMP7 and LMP2 subunits of the immunoproteasome, Zetomipzomib initiates a cascade of downstream effects that result in broad-ranging anti-inflammatory and immunomodulatory activity.[5] This mechanism avoids widespread immunosuppression by targeting pathways that are central to the aberrant immune responses in autoimmune diseases.[5]
Signaling Pathway
The inhibition of the immunoproteasome by Zetomipzomib disrupts the normal processing and degradation of key intracellular proteins in immune cells. This leads to the modulation of multiple signaling pathways involved in immune cell activation, differentiation, and cytokine production.
References
- 1. kezarlifesciences.com [kezarlifesciences.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kezar Life Sciences Announces Positive Topline Results from the MISSION Phase 2 Trial Evaluating Zetomipzomib for the Treatment of Patients with Lupus Nephritis [businesswire.com]
An In-depth Technical Guide to the Immunoproteasome Selectivity and Specificity of KZR-616
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective immunoproteasome inhibitor, KZR-616 (Zetomipzomib). The document details its specificity, quantitative inhibitory activity, the experimental protocols used for its characterization, and its mechanism of action within relevant signaling pathways.
Core Efficacy and Selectivity Data
KZR-616 is a first-in-class, irreversible inhibitor of the immunoproteasome, demonstrating significant selectivity for immunoproteasome subunits over their constitutive counterparts.[1][2][3] This selectivity is critical to its mechanism of action, allowing for targeted immunomodulation while minimizing off-target effects associated with broader proteasome inhibition.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of KZR-616 against both human and murine immunoproteasome and constitutive proteasome catalytic subunits.
| Proteasome Subunit | Species | IC50 (nM) | Reference |
| Immunoproteasome | |||
| LMP7 (β5i) | Human | 39 | [1] |
| Murine | 57 | [1] | |
| LMP2 (β1i) | Human | 131 | [1] |
| Murine | 179 | [1] | |
| MECL-1 (β2i) | Human | 623 | [1] |
| Constitutive Proteasome | |||
| β5 (PSMB5) | Human | 688 | [1] |
| β2 (PSMB7) | Human | >10,600 | [4] |
| β1 (PSMB6) | Human | 604 | [4] |
This table outlines the inhibitory effects of KZR-616 in cellular assays, highlighting its impact on immune cell function and cytokine production.
| Cell Type | Treatment Conditions | Effect | Reference |
| Human PBMCs | 500 nM KZR-616 for 1 hour | Near complete inhibition of LMP7, >50% inhibition of LMP2, minimal impact on MECL-1 | [5] |
| Human PBMCs | 500 nM KZR-616 for 1 hour, followed by 24-hour stimulation with LPS or anti-CD3/anti-CD28 | Blockade of >30 pro-inflammatory cytokines | [5][6] |
| Human Naïve CD4+ T cells | 250 nM KZR-616 (1-hour pulse) prior to polarization | Inhibition of differentiation to Th1 and Th17 cells | [5] |
| Human CD19+ B cells | KZR-616 (1-hour pulse) followed by stimulation with anti-CD40, anti-IgM, and IL-21 for 6 days | Inhibition of plasmablast formation | [3][6] |
Mechanism of Action and Signaling Pathways
KZR-616 exerts its immunomodulatory effects by selectively inhibiting the catalytic activity of the immunoproteasome. This organelle is highly expressed in hematopoietic cells and is crucial for processing proteins for antigen presentation and for the regulation of signaling pathways that govern immune cell activation, proliferation, and cytokine production.[7] By inhibiting LMP7 and LMP2, KZR-616 disrupts these processes, leading to a broad anti-inflammatory response.
Caption: Mechanism of action of KZR-616.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the selectivity and activity of KZR-616.
This assay quantifies the active site occupancy of each proteasome subunit.
-
Cell Lysis:
-
Treat human PBMCs with desired concentrations of KZR-616 or vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40) on ice.
-
Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
Active Site Probe Labeling:
-
Dilute cell lysates to a standardized protein concentration.
-
Add a biotinylated, irreversible proteasome active site probe that binds to all active proteasome subunits.
-
Incubate for 1-2 hours at 37°C to allow for covalent binding of the probe to unoccupied active sites.
-
-
Immunoassay:
-
Coat a 96-well plate with capture antibodies specific for each of the six proteasome subunits (LMP7, LMP2, MECL-1, β5, β2, β1) overnight at 4°C.
-
Wash plates and block with a suitable blocking buffer (e.g., 3% BSA in PBS).
-
Add the probe-labeled lysates to the wells and incubate for 2 hours at room temperature to allow capture of the proteasome complexes.
-
Wash the wells to remove unbound material.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the wells and add a chemiluminescent or colorimetric HRP substrate.
-
Measure the signal using a plate reader. The signal is inversely proportional to the activity of KZR-616.
-
This protocol details the differentiation of naïve CD4+ T cells into various T-helper subsets.[5]
-
Cell Isolation:
-
Isolate naïve CD4+ T cells from human PBMCs using negative selection magnetic beads.
-
-
KZR-616 Treatment:
-
Resuspend naïve CD4+ T cells in complete RPMI-1640 medium.
-
Treat cells with KZR-616 (e.g., 250 nM) or vehicle for 1 hour at 37°C.
-
Wash cells to remove the compound.
-
-
T-Cell Activation and Polarization:
-
Plate the T cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., 5 µg/mL).
-
Add soluble anti-CD28 antibody (e.g., 2 µg/mL) to the culture medium.
-
Add polarizing cytokines and blocking antibodies to induce differentiation into specific lineages:
-
Th1: IL-12 (e.g., 10 ng/mL) and anti-IL-4 (e.g., 10 µg/mL).
-
Th17: IL-6 (e.g., 20 ng/mL), TGF-β (e.g., 5 ng/mL), IL-23 (e.g., 20 ng/mL), anti-IFN-γ (e.g., 10 µg/mL), and anti-IL-4 (e.g., 10 µg/mL).
-
-
Culture for 5-7 days at 37°C and 5% CO2.
-
-
Analysis:
-
Restimulate cells with PMA (e.g., 50 ng/mL) and ionomycin (e.g., 1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Perform intracellular staining for lineage-specific transcription factors (e.g., T-bet for Th1, RORγt for Th17) and cytokines (e.g., IFN-γ for Th1, IL-17A for Th17).
-
Analyze by flow cytometry.
-
This protocol describes the differentiation of B cells into plasmablasts.[8][9]
-
Cell Isolation:
-
Isolate CD19+ B cells from human PBMCs using positive or negative selection magnetic beads.
-
-
KZR-616 Treatment:
-
Treat isolated B cells with KZR-616 or vehicle for 1 hour at 37°C.
-
Wash the cells to remove the compound.
-
-
B-Cell Activation and Differentiation:
-
Culture the B cells in the presence of a cocktail of stimuli to induce plasmablast differentiation. A common combination includes:
-
Anti-CD40 antibody (e.g., 1 µg/mL) or soluble CD40L.
-
Anti-IgM antibody (e.g., 10 µg/mL).
-
IL-21 (e.g., 50 ng/mL).
-
-
Culture for 6-7 days at 37°C and 5% CO2.
-
-
Analysis:
-
Harvest the cells and stain for plasmablast markers, typically CD19, CD27, and CD38.
-
Analyze the frequency of plasmablasts (often defined as CD19+CD27++CD38++) by flow cytometry.
-
Collect culture supernatants to measure secreted immunoglobulins (e.g., IgG, IgM) by ELISA.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the selectivity and specificity of a novel immunoproteasome inhibitor like KZR-616.
Caption: Workflow for KZR-616 selectivity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. zetomipzomib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kezarlifesciences.com [kezarlifesciences.com]
- 8. An in vitro model of differentiation of memory B cells into plasmablasts and plasma cells including detailed phenotypic and molecular characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of KZR-616 (Zetomipzomib): A Selective Immunoproteasome Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Zetomipzomib (KZR-616) is a first-in-class, selective, and irreversible inhibitor of the immunoproteasome, a key regulator of immune cell function. By targeting the LMP7 (low molecular mass polypeptide-7) and LMP2 (low molecular mass polypeptide-2) subunits of the immunoproteasome, KZR-616 offers a novel therapeutic approach for a range of autoimmune diseases.[1][2][3] Preclinical and clinical studies have demonstrated its potential to modulate both innate and adaptive immunity, leading to a broad anti-inflammatory response without causing widespread immunosuppression.[1][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of KZR-616, with a focus on its application in systemic lupus erythematosus (SLE) and lupus nephritis (LN).
Introduction: Targeting the Immunoproteasome
The proteasome is a critical cellular complex responsible for protein degradation. While the constitutive proteasome is present in all cell types, the immunoproteasome is predominantly expressed in hematopoietic cells and is upregulated in response to inflammatory signals.[5] Its unique subunits, including LMP7, LMP2, and MECL-1 (multicatalytic endopeptidase complex-like 1), play a crucial role in processing proteins for antigen presentation and in the regulation of cytokine production and immune cell differentiation.[1][5] Dysregulation of the immunoproteasome is implicated in the pathogenesis of various autoimmune diseases.[1] KZR-616 was developed as a highly selective inhibitor of the immunoproteasome, aiming to normalize immune function without the broader effects of non-selective proteasome inhibitors.[1][4]
Mechanism of Action of KZR-616
KZR-616 is a tripeptide epoxyketone that irreversibly binds to the active sites of the LMP7 and LMP2 subunits of the immunoproteasome.[3] This selective inhibition leads to a broad range of immunomodulatory effects.
Signaling Pathway of KZR-616's Immunomodulatory Effects
Preclinical Development
The preclinical evaluation of KZR-616 involved a series of in vitro and in vivo studies to characterize its activity and establish its therapeutic potential.
In Vitro Studies
KZR-616 demonstrated potent inhibition of a broad range of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).[6] Treatment with KZR-616 resulted in a significant reduction in the production of over 30 cytokines, including TNF-α, IL-6, IL-17, and IFN-γ, following stimulation with lipopolysaccharide (LPS) or anti-CD3/anti-CD28 antibodies.[6]
The effect of KZR-616 on T helper (Th) cell polarization was assessed using naïve CD4+ T cells. KZR-616 was found to inhibit the differentiation of Th1 and Th17 cells, which are key drivers of inflammation in many autoimmune diseases, without significantly affecting Th2 or regulatory T cell (Treg) populations.[6]
In vitro studies demonstrated that KZR-616 inhibits the differentiation of B cells into plasmablasts, the precursors to antibody-producing plasma cells.[6] This effect is crucial for reducing the production of pathogenic autoantibodies in diseases like SLE.
In Vivo Studies in a Lupus Nephritis Model
The efficacy of KZR-616 was evaluated in the NZB/W F1 mouse model, which spontaneously develops an autoimmune disease closely resembling human lupus nephritis.
Treatment with KZR-616 resulted in a complete and durable resolution of proteinuria.[6] Furthermore, KZR-616 significantly reduced serum levels of anti-dsDNA autoantibodies and renal IgG deposition.[6] Gene expression analysis of kidney tissue from treated mice revealed a broad anti-inflammatory response, with downregulation of pathways associated with T and B cell activation and the Type I interferon response.[6]
Clinical Development
The clinical development of KZR-616 has focused on evaluating its safety, tolerability, and efficacy in patients with various autoimmune diseases, with a particular emphasis on lupus nephritis.
Phase 1 Studies
Phase 1a studies in healthy volunteers demonstrated that KZR-616 has a favorable safety and tolerability profile.[4] The Phase 1b portion of the MISSION study (NCT03393013) evaluated KZR-616 in patients with active SLE, with or without nephritis.[7][8] The results showed that KZR-616 was well-tolerated and led to improvements in multiple disease activity measures.[7]
Phase 2 MISSION Study in Lupus Nephritis
The Phase 2 portion of the MISSION study was an open-label trial that evaluated the efficacy and safety of KZR-616 (60 mg subcutaneously once weekly) in patients with active, biopsy-proven lupus nephritis (Class III or IV) who were on stable background therapy.[7][9]
| Efficacy Endpoint | Result | Citation |
| Primary Endpoint | ||
| Overall Renal Response (ORR) at 24 weeks (≥50% reduction in UPCR) | 64.7% of patients | [9] |
| Key Secondary Endpoint | ||
| Complete Renal Response (CRR) at 24 weeks (UPCR ≤0.5, stable eGFR, and steroid dose ≤10 mg/day) | 35.2% of patients | [9] |
| Other Efficacy Measures | ||
| Sustained or deepened renal response at week 29 | Observed in patients who completed treatment | [9] |
| Reduction in extra-renal manifestations of lupus | Observed | [9] |
Table 1: Key Efficacy Results from the MISSION Phase 2 Study
| Safety Finding | Observation | Citation |
| Overall Profile | Favorable safety and tolerability | [7][9] |
| Adverse Events (AEs) | Mostly mild to moderate (Grade 1 or 2) | [7] |
| Most Common AE | Injection site reactions | [7] |
| Serious AEs | Two reported in the interim analysis (one related to treatment) | [7] |
| Infections | No opportunistic infections reported | [7] |
Table 2: Safety and Tolerability Profile of KZR-616 in the MISSION Phase 2 Study
Experimental Protocols
In Vitro Cytokine Release Assay
-
Cell Isolation: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.
-
Treatment: Pre-treat PBMCs with KZR-616 (e.g., 500 nM) or vehicle control (DMSO) for 1 hour.[7]
-
Stimulation: Stimulate the cells with either LPS (e.g., 100 ng/mL) or plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies for 24 hours.[7]
-
Analysis: Collect the culture supernatant and measure cytokine concentrations using a multiplex immunoassay (e.g., Meso Scale Diagnostics).
T Helper Cell Polarization Assay
-
Cell Isolation: Isolate naïve CD4+ T cells from human PBMCs using magnetic-activated cell sorting (MACS).
-
Cell Culture and Stimulation: Culture naïve CD4+ T cells on plates coated with anti-CD3 and anti-CD28 antibodies.
-
Polarization: Add specific cytokine cocktails and blocking antibodies to induce differentiation into Th1 (IL-12, anti-IL-4), Th2 (IL-4, anti-IFN-γ), or Th17 (IL-6, TGF-β, anti-IFN-γ, anti-IL-4) lineages. Treat cells with KZR-616 (e.g., 250 nM) or vehicle control.
-
Analysis: After 5-7 days, restimulate the cells and perform intracellular cytokine staining for lineage-specific cytokines (IFN-γ for Th1, IL-4 for Th2, IL-17 for Th17) followed by flow cytometric analysis.
Plasmablast Differentiation Assay
-
Cell Isolation: Isolate CD19+ B cells from human PBMCs using MACS.
-
Cell Culture and Stimulation: Culture B cells with a cocktail of stimuli to induce plasmablast differentiation, such as CpG oligodeoxynucleotides (ODN), soluble CD40 ligand (sCD40L), IL-2, IL-10, and IL-21. Include KZR-616 or vehicle control in the culture.
-
Analysis: After 6-7 days, analyze the cells by flow cytometry for the expression of plasmablast markers such as CD19, CD27, and CD38. Measure immunoglobulin (e.g., IgG) secretion in the culture supernatant by ELISA.
NZB/W F1 Mouse Model of Lupus Nephritis
-
Animals: Use female NZB/W F1 mice with established proteinuria.
-
Treatment: Administer KZR-616 (e.g., 5 mg/kg intravenously or 10 mg/kg subcutaneously, three times a week) or vehicle control for 12-13 weeks.[7]
-
Monitoring: Monitor proteinuria weekly using urine dipsticks. Collect serum periodically to measure anti-dsDNA antibody levels by ELISA.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and collect kidneys for histological analysis (H&E and PAS staining) to assess glomerulonephritis and immune complex deposition.
Immunoproteasome Occupancy Assay (ProCISE)
-
Sample Collection: Collect whole blood or isolate PBMCs from treated subjects.
-
Assay Principle: The Proteasome Constitutive/Immunoproteasome Subunit Enzyme-Linked Immunosorbent Assay (ProCISE) is a subunit-specific active site ELISA that measures the occupancy of KZR-616 on individual proteasome subunits.
-
Procedure: Follow the manufacturer's protocol for the ProCISE assay to quantify the level of inhibition of LMP7 and LMP2 in the samples.
RNA Sequencing and Differential Gene Expression Analysis
-
Sample Collection and RNA Isolation: Collect whole blood in PAXgene RNA tubes and isolate total RNA using a suitable kit.
-
Library Preparation and Sequencing: Prepare RNA sequencing libraries using a commercial kit (e.g., Illumina TruSeq) and perform sequencing on a high-throughput platform.
-
Data Analysis: Align the sequencing reads to the human reference genome. Perform differential gene expression analysis between KZR-616 treated and control samples using statistical packages like DESeq2 or edgeR to identify significantly upregulated and downregulated genes.[8]
Conclusion
KZR-616 (zetomipzomib) represents a promising and innovative approach to the treatment of autoimmune diseases. Its selective inhibition of the immunoproteasome allows for broad immunomodulation without the toxicity associated with non-selective proteasome inhibitors. The preclinical and clinical data to date, particularly from the MISSION Phase 2 study in lupus nephritis, provide strong evidence for its efficacy and a favorable safety profile. Further clinical development is ongoing to fully elucidate the therapeutic potential of KZR-616 across a range of immune-mediated disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative analysis of methods to reduce activation signature gene expression in PBMCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vitro model of differentiation of memory B cells into plasmablasts and plasma cells including detailed phenotypic and molecular characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zetomipzomib (KZR-616), a First-in-Class Selective Immunoproteasome Inhibitor, Demonstrated Improvements in SLE/LN Disease Measures and Biomarkers in Patients with Highly Active SLE or Nephrotic Range Proteinuria in the Open-label Phase 1b/2 MISSION Study - ACR Meeting Abstracts [acrabstracts.org]
- 6. Glomerular Proteomic Profiles in the NZB/W F1 Hybrid Mouse Model of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
Zetomipzomib: A Technical Guide to its Modulation of Cellular Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract: Zetomipzomib (KZR-616) is a first-in-class, selective inhibitor of the immunoproteasome, a key regulator of immune responses. Its unique mechanism of action offers a broad immunomodulatory effect rather than general immunosuppression, positioning it as a promising therapeutic for a range of autoimmune diseases. This document provides an in-depth technical overview of the cellular pathways modulated by Zetomipzomib, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms and workflows.
Core Mechanism of Action: Selective Immunoproteasome Inhibition
The primary mechanism of Zetomipzomib is the selective and irreversible inhibition of the immunoproteasome (IP). The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and other cells upon exposure to inflammatory cytokines like interferon-gamma (IFN-γ). It plays a critical role in processing proteins for antigen presentation and in the regulation of inflammatory signaling.
Zetomipzomib, a tripeptide epoxyketone-based molecule, demonstrates high selectivity for the catalytic β-subunits of the immunoproteasome, specifically LMP7 (low molecular mass polypeptide-7 or β5i) and LMP2 (low molecular mass polypeptide-2 or β1i).[1][2] It shows significantly less activity against the corresponding subunits of the constitutive proteasome (β5 and β1), which is responsible for general protein homeostasis in all cells. This selectivity is crucial for its therapeutic profile, as it avoids the broader, more toxic effects associated with non-selective proteasome inhibitors.[3] Co-inhibition of both LMP7 and LMP2 has been shown to be necessary to achieve a broad anti-inflammatory effect and to replicate the efficacy seen in preclinical models of autoimmunity.[2][4]
Modulation of Downstream Cellular Pathways
By inhibiting the immunoproteasome, Zetomipzomib broadly modulates both innate and adaptive immune pathways that are pathogenic in autoimmune diseases.[5][6]
A primary consequence of immunoproteasome inhibition is the significant reduction in the production of a wide array of pro-inflammatory cytokines and chemokines. In stimulated human peripheral blood mononuclear cells (PBMCs), Zetomipzomib (at 250-500 nM) blocks the production of over 30 cytokines.[7][6] This includes cytokines central to autoimmune pathology such as TNF-α, IL-6, IL-17, and IL-23.[8] This multi-cytokine inhibitory effect is a key differentiator from therapies that target single cytokines.[2][5]
Zetomipzomib influences the differentiation of naïve CD4+ T-cells. Preclinical studies show that it blocks the polarization of these cells into pro-inflammatory Th1 (IFN-γ+) and Th17 (IL-17+) subsets.[7][6] These T helper cell subsets are critical drivers of tissue damage in numerous autoimmune conditions. Conversely, immunoproteasome inhibition has been associated with an increase in the number of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance.[7][6]
The drug also exerts significant effects on the B-cell lineage. Zetomipzomib has been shown to inhibit the differentiation of activated B-cells into antibody-secreting plasmablasts and plasma cells.[7][6] This leads to a reduction in the production of autoantibodies, a hallmark of many systemic autoimmune diseases like lupus nephritis.[6] This effect is achieved without causing broad B-cell depletion.
Gene expression analysis in both preclinical models and human PBMCs has revealed that Zetomipzomib treatment leads to the downregulation of the Type I interferon pathway.[6] The Type I IFN signature is a well-established biomarker of disease activity in systemic lupus erythematosus (SLE), and its inhibition represents a key therapeutic goal.
Quantitative Analysis of Zetomipzomib's Effects
The activity of Zetomipzomib has been quantified in biochemical assays, cell-based assays, and clinical trials.
Table 1: In Vitro Inhibitory Potency (IC50) of Zetomipzomib [1][9]
| Target Subunit | Species | IC50 (nM) |
|---|---|---|
| Immunoproteasome | ||
| LMP7 (β5i) | Human | 39 |
| LMP7 (β5i) | Mouse | 57 |
| LMP2 (β1i) | Human | 131 |
| LMP2 (β1i) | Mouse | 179 |
| MECL-1 (β2i) | Human | 623 |
| Constitutive Proteasome |
| β5 | Human | 688 |
Table 2: Summary of Cellular Effects in Human PBMCs [7]
| Assay | Concentration | Effect |
|---|---|---|
| Immunoproteasome Activity | 250 - 500 nM | Near-complete inhibition of LMP7; >50% inhibition of LMP2; Minimal impact on MECL-1. |
| Cytokine Production | 250 - 500 nM | Inhibition of >30 pro-inflammatory cytokines following LPS or anti-CD3/CD28 stimulation. |
| T-Cell Polarization | 125 - 250 nM | Reduced differentiation into Th1 (IFN-γ+) and Th17 (IL-17+) cells. |
| B-Cell Differentiation | 250 nM | Significant reduction in differentiation to CD19+CD38+ plasmablasts and IgG secretion. |
Table 3: Key Clinical Outcomes from Phase 2 Trials
| Trial (Indication) | Endpoint | Result | Citation |
|---|---|---|---|
| MISSION (Lupus Nephritis) | Overall Renal Response (ORR) at Week 25 (End of Treatment) | 64.7% (11 of 17 patients) achieved ≥50% reduction in UPCR. | [10][11] |
| Complete Renal Response (CRR) at Week 25 (End of Treatment) | 35.3% (6 of 17 patients) achieved CRR (UPCR ≤0.5). | [11] | |
| Corticosteroid Sparing | 82.4% (14 of 17 patients) reduced daily steroid dose to ≤10 mg by Week 13. | [10][12] | |
| PORTOLA (Autoimmune Hepatitis) | Steroid-Sparing Remission | 36% of patients achieved biochemical remission while successfully reducing steroid dose. | [13] |
| | Biomarker Modulation | Reduced immunoglobulins, B cells, and monocytes; increased regulatory T-cells. |[13] |
Key Experimental Methodologies
Reproducing and building upon the research into Zetomipzomib requires standardized experimental protocols. Below are methodologies for key assays.
This assay measures the specific proteolytic activity of immunoproteasome subunits in cell lysates using fluorogenic peptide substrates.
Protocol:
-
Cell Lysis: Culture cells (e.g., PBMCs, HeLa) with or without IFN-γ (500 U/ml, 48h) to induce immunoproteasome expression. Lyse cells in a buffer containing 25 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10% glycerol, 1 mM ATP, and 1 mM DTT.[14] Centrifuge at 12,000 rpm for 15 minutes and collect the supernatant (whole-cell lysate). Determine protein concentration via Bradford assay.
-
Assay Reaction: In a black 96-well plate, mix 10-20 µg of cell lysate with a fluorogenic substrate in a final volume of 100 µl of proteasome activity assay buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM ATP, 1 mM DTT).[14]
-
Measurement: Measure the fluorescence of released aminomethylcoumarin (AMC) kinetically at 37°C using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[15] To confirm immunoproteasome-specific activity, run parallel reactions with a known IP inhibitor.[14]
This workflow quantifies the effect of Zetomipzomib on cytokine secretion from immune cells.
This assay determines the impact of Zetomipzomib on the differentiation of naïve T-cells into specific effector subsets.[7][16]
Protocol:
-
Cell Isolation: Isolate human naïve CD4+ T-cells from PBMCs using negative selection magnetic beads.
-
Treatment: Treat cells with Zetomipzomib (e.g., 250 nM) or a DMSO vehicle control for 1 hour as a pulse treatment.
-
Differentiation: Culture the T-cells for 5-6 days under specific polarizing conditions:
-
Th1: Anti-CD3/CD28 antibodies + IL-12 + anti-IL-4.
-
Th17: Anti-CD3/CD28 antibodies + IL-1β + IL-6 + IL-23 + anti-IFN-γ + anti-IL-4.
-
-
Analysis:
-
Intracellular Staining: Restimulate cells (e.g., with PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Fix, permeabilize, and stain for intracellular cytokines (IFN-γ for Th1, IL-17 for Th17) and lineage-defining transcription factors (e.g., FoxP3 for Tregs). Analyze by flow cytometry.
-
Supernatant Analysis: Collect culture supernatants prior to restimulation and measure secreted cytokines via ELISA or multiplex immunoassay.
-
This assay evaluates the effect of Zetomipzomib on the terminal differentiation of B-cells.[7][16]
Protocol:
-
Cell Isolation: Isolate human CD19+ B-cells from PBMCs.
-
Treatment: Perform a 1-hour pulse treatment with Zetomipzomib (e.g., 250 nM) or a DMSO vehicle.
-
Differentiation: Stimulate B-cells for 6 days with a cocktail designed to induce plasmablast differentiation, such as anti-CD40, anti-IgM, and IL-21.
-
Analysis:
-
Flow Cytometry: Harvest cells and stain for surface markers to identify plasmablasts (e.g., CD19+, CD38+).
-
IgG Secretion: Measure the concentration of IgG in the culture supernatant using ELISA to quantify the functional output of the differentiated cells.
-
Conclusion
Zetomipzomib represents a targeted approach to treating autoimmune diseases by selectively inhibiting the immunoproteasome. This mechanism leads to a broad but not globally suppressive modulation of the immune system. Its demonstrated ability to inhibit pro-inflammatory cytokine production, block the differentiation of pathogenic T- and B-cell subsets, and downregulate the Type I interferon pathway provides a strong rationale for its development in conditions like lupus nephritis and autoimmune hepatitis. The quantitative data from in vitro, cellular, and clinical studies collectively underscore its potential as a steroid-sparing agent that can restore immune homeostasis. Further research will continue to elucidate the full spectrum of cellular pathways it modulates and refine its therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. zetomipzomib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Kezar Life Sciences Announces Regulatory Update on Zetomipzomib Program in Autoimmune Hepatitis and Plans to Explore Strategic Alternatives - BioSpace [biospace.com]
- 4. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 5. kezarlifesciences.com [kezarlifesciences.com]
- 6. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Zetomipzomib (KZR-616) | LMP7/LMP2 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Kezar Life Sciences Presents Positive Complete Results from the MISSION Phase 2 Trial Evaluating Zetomipzomib in Lupus Nephritis at ASN’s Kidney Week 2022 Annual Meeting - Kezar Life Sciences, Inc. [ir.kezarlifesciences.com]
- 11. ir.kezarlifesciences.com [ir.kezarlifesciences.com]
- 12. ard.bmj.com [ard.bmj.com]
- 13. youtube.com [youtube.com]
- 14. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteasome activity assay [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
KZR-616: A Deep Dive into the First-in-Class Selective Immunoproteasome Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
KZR-616 (Zetomipzomib) is a novel, first-in-class, selective, and irreversible inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly found in hematopoietic cells.[1] By targeting the LMP7 (low molecular mass polypeptide-7 or β5i) and LMP2 (low molecular mass polypeptide-2 or β1i) subunits of the immunoproteasome, KZR-616 demonstrates broad anti-inflammatory and immunomodulatory activity.[1][2] This technical guide provides a comprehensive analysis of the structural and functional aspects of KZR-616, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of immunoproteasome inhibition in autoimmune and inflammatory diseases.
Introduction
The ubiquitin-proteasome system is a critical cellular machinery responsible for protein degradation and turnover, playing a pivotal role in maintaining cellular homeostasis. The immunoproteasome is a distinct form of the proteasome that is expressed at high levels in immune cells and is induced by pro-inflammatory cytokines in other cell types. Its primary function is to generate antigenic peptides for presentation by MHC class I molecules, thereby initiating adaptive immune responses. However, dysregulation of immunoproteasome activity has been implicated in the pathogenesis of various autoimmune and inflammatory disorders.
KZR-616, a tripeptide epoxyketone-based molecule, was developed as a selective inhibitor of the immunoproteasome, aiming to modulate aberrant immune responses while sparing the function of the constitutive proteasome, thus potentially offering an improved safety profile over non-selective proteasome inhibitors.[1][3] Preclinical and clinical studies have demonstrated the potential of KZR-616 in treating a range of autoimmune diseases, including systemic lupus erythematosus (SLE), lupus nephritis (LN), polymyositis (PM), dermatomyositis (DM), and autoimmune hepatitis (AIH).[3][4][5]
Structural and Physicochemical Properties
KZR-616 is a synthetic organic molecule with a peptide-like structure. Its chemical name is (2S,3R)-N-((S)-3-(cyclopent-1-en-1-yl)-1-((R)-2-methyloxiran-2-yl)-1-oxopropan-2-yl)-3-hydroxy-3-(4-methoxyphenyl)-2-((S)-2-(2-morpholinoacetamido)propanamido)propanamide.[6] The presence of an epoxyketone "warhead" allows for its irreversible covalent binding to the active sites of the immunoproteasome subunits.[7]
Table 1: Physicochemical Properties of KZR-616
| Property | Value |
| Molecular Formula | C30H42N4O8 |
| IUPAC Name | (2S,3R)-N-[(2S)-3-(cyclopenten-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide[8] |
| PubChem CID | 117607904[8] |
Mechanism of Action
KZR-616 selectively and irreversibly inhibits the chymotrypsin-like (LMP7/β5i) and caspase-like (LMP2/β1i) proteolytic activities of the immunoproteasome.[1][2] This dual inhibition is crucial for its broad anti-inflammatory effects.[1] The inhibition of these subunits disrupts the processing of proteins involved in inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines and modulation of immune cell function.[9]
Quantitative Analysis of In Vitro Activity
The inhibitory activity of KZR-616 against immunoproteasome and constitutive proteasome subunits has been quantified through various in vitro assays.
Table 2: In Vitro Inhibitory Activity of KZR-616
| Target Subunit | IC50 (nM) | Species | Reference |
| LMP7 (β5i) | 39 | Human | [2] |
| LMP7 (β5i) | 57 | Mouse | [2] |
| LMP2 (β1i) | 131 | Human | [2] |
| LMP2 (β1i) | 179 | Mouse | [2] |
| MECL-1 (β2i) | 623 | Human | [2] |
| β5 (constitutive) | 688 | Human | [2] |
These data highlight the selectivity of KZR-616 for the immunoproteasome subunits LMP7 and LMP2 over the constitutive proteasome subunit β5.
Preclinical and Clinical Development
Preclinical Studies
Preclinical studies in various animal models of autoimmune diseases have demonstrated the therapeutic potential of KZR-616. In a mouse model of lupus nephritis, KZR-616 treatment resulted in a complete and durable resolution of proteinuria and a reduction in autoantibody production.[9]
Clinical Trials
KZR-616 has been evaluated in multiple clinical trials for various autoimmune indications.
Table 3: Overview of Key Clinical Trials for KZR-616
| Trial Identifier | Phase | Indication(s) | Key Findings/Status | Reference(s) |
| NCT03393013 | 1b/2 | Systemic Lupus Erythematosus (SLE) with and without Lupus Nephritis | Favorable safety and tolerability profile; early signals of efficacy observed. | [10][11] |
| NCT05781750 (PALIZADE) | 2b | Active Lupus Nephritis | Ongoing, recruiting patients to evaluate efficacy and safety of 30 mg and 60 mg doses. | [4][12] |
| NCT04033926 (PRESIDIO) | 2 | Polymyositis (PM) and Dermatomyositis (DM) | Investigating weekly administration of 45 mg KZR-616. | [3] |
| NCT05569759 (PORTOLA) | 2a | Autoimmune Hepatitis (AIH) | Evaluating safety, tolerability, and efficacy in patients with AIH. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of KZR-616.
Immunoproteasome Inhibition Assay (ProCISE)
Protocol:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy volunteers.
-
Treat PBMCs with varying concentrations of KZR-616 or a DMSO vehicle control for 1 hour.[9]
-
Lyse the cells to prepare whole-cell lysates.
-
Incubate the lysates with a biotinylated activity-based probe that covalently binds to the active sites of proteasome subunits.
-
Capture the probe-bound proteasomes using streptavidin-coated magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute and denature the captured proteasomes.
-
Quantify the amount of specific immunoproteasome (LMP7, LMP2) and constitutive proteasome (β5, β1) subunits using subunit-specific ELISA.
-
Calculate the percentage of inhibition by comparing the signal from KZR-616-treated samples to the vehicle control.
Cytokine Release Assay
Protocol:
-
Isolate PBMCs from whole blood.
-
Pre-treat the PBMCs with KZR-616 (e.g., 500 nM) or DMSO vehicle for 1 hour.[9]
-
Stimulate the cells with either lipopolysaccharide (LPS) to activate monocytes or with plate-bound anti-CD3 and soluble anti-CD28 antibodies to activate T-cells.[9]
-
Incubate the stimulated cells for 24 hours at 37°C in a CO2 incubator.[9]
-
Centrifuge the plates and collect the culture supernatants.
-
Measure the concentrations of various cytokines (e.g., TNF-α, IL-6, IL-12, IFN-γ) in the supernatants using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Determine the effect of KZR-616 on cytokine production by comparing the results from treated and untreated stimulated cells.
T-Helper Cell Polarization Assay
Protocol:
-
Isolate naïve CD4+ T-cells from human PBMCs.
-
Treat the cells with a 1-hour pulse of KZR-616 (e.g., 250 nM) or DMSO vehicle.[4]
-
Wash the cells and culture them under specific polarizing conditions to induce differentiation into Th1, Th2, Th17, or regulatory T-cells (Tregs).[4]
-
After several days of culture, restimulate the cells and perform intracellular cytokine staining for lineage-specific cytokines (e.g., IFN-γ for Th1, IL-17 for Th17).[4]
-
Analyze the expression of intracellular cytokines and key transcription factors (e.g., FoxP3 for Tregs) using flow cytometry.
-
Additionally, collect culture supernatants to measure the levels of secreted cytokines.[4]
B-Cell to Plasmablast Differentiation Assay
Protocol:
-
Isolate CD19+ B-cells from human PBMCs.
-
Pre-treat the B-cells with KZR-616 or vehicle control.
-
Stimulate the cells with anti-CD40 and anti-IgM antibodies in the presence of IL-21 for 6 days to induce differentiation into plasmablasts.[4]
-
On day 6, harvest the cells and stain for surface markers CD19 and CD38.
-
Analyze the percentage of CD19+CD38+ plasmablasts by flow cytometry.[4]
-
Collect culture supernatants and measure the concentration of secreted IgG by ELISA to assess plasma cell function.[4]
Conclusion
KZR-616 is a potent and selective immunoproteasome inhibitor with a well-defined mechanism of action and a promising clinical profile for the treatment of a variety of autoimmune and inflammatory diseases. Its ability to broadly modulate both innate and adaptive immune responses through the targeted inhibition of LMP7 and LMP2 provides a strong rationale for its continued development. The data and experimental protocols summarized in this technical guide offer a comprehensive resource for the scientific community to further explore the therapeutic potential of KZR-616 and the broader field of immunoproteasome inhibition.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. T helper cell polarisation as a measure of the maturation of the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single Cell Analysis of Blood Mononuclear Cells Stimulated Through Either LPS or Anti-CD3 and Anti-CD28 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anilocus.com [anilocus.com]
- 5. IL-21 and CD40L synergistically promote plasma cell differentiation through upregulation of Blimp-1 in human B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCR Ligation antagonizes the IL-21 enhancement of anti-CD40/IL-4 Plasma cell differentiation and IgE production found in low density human B cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
Early-phase clinical trial data for Zetomipzomib
An In-depth Technical Guide to Early-Phase Clinical Data of Zetomipzomib
This guide provides a comprehensive overview of early-phase clinical trial data for zetomipzomib, a first-in-class, selective immunoproteasome inhibitor. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the drug's mechanism of action, clinical efficacy, safety profile, and the methodologies of key studies.
Core Mechanism of Action
Zetomipzomib is a novel, selective inhibitor of the immunoproteasome, a specialized form of the proteasome found in hematopoietic cells.[1][2] The immunoproteasome plays a critical role in the immune system by degrading proteins involved in inflammatory signaling pathways.[1] Zetomipzomib selectively targets the LMP7 (IC50: 39 nM) and LMP2 (IC50: 131 nM) subunits of the immunoproteasome.[3] This inhibition leads to a broad immunomodulatory effect across both the innate and adaptive immune systems, affecting the activity of macrophages, B cells, and T cells, and blocking the production of multiple inflammatory cytokines without causing broad immunosuppression.[1][4][5]
Caption: Mechanism of Action of Zetomipzomib.
Early-Phase Clinical Development
Zetomipzomib has been evaluated in several early-phase clinical trials across a range of autoimmune diseases, including lupus nephritis (LN), systemic lupus erythematosus (SLE), autoimmune hepatitis (AIH), dermatomyositis (DM), and polymyositis (PM).
MISSION Study (Phase 1b/2) in Lupus Nephritis and SLE
The MISSION study was an open-label, Phase 1b/2 trial designed to assess the safety, tolerability, and efficacy of zetomipzomib in patients with active SLE, with or without LN.[4][6]
-
Study Design: The study consisted of a Phase 1b dose-escalation portion and a Phase 2 portion focused on patients with active LN.[6][7]
-
Patient Population:
-
Phase 1b: Patients with active SLE (with or without nephritis).[7] 47 patients were enrolled.[6]
-
Phase 2: Patients with active, proliferative LN (Class III or IV, with or without Class V) and a urine protein to creatinine ratio (UPCR) of ≥1.0, despite stable background therapy.[7][8] 21 patients were enrolled.[4]
-
-
Dosing Regimen:
-
Primary Endpoints:
Caption: Workflow of the Phase 1b/2 MISSION Study.
Table 1: Baseline Characteristics of Phase 2 Patients (Safety Population, N=21)
| Characteristic | Value |
|---|---|
| Mean Age (years) | 35.3[4] |
| Female | 90.5%[4] |
| Hispanic/Latino | 52.4%[4] |
| Mean LN Duration (years) | 5.3[4] |
| Mean Baseline UPCR (mg/mg) | 2.6[4] |
| Mean Baseline eGFR (mL/min/1.73m²) | 104.7[4] |
| Concomitant Medications | |
| Corticosteroids | 100% (Mean dose: 20.2 mg/d)[4] |
| MMF or Mycophenolic Acid | 95.2%[4] |
| Hydroxychloroquine (HCQ) | 66.7%[4] |
Table 2: Efficacy Results in Lupus Nephritis (Phase 2, Evaluable Population, n=17)
| Endpoint | Week 25 (End of Treatment) | Week 37 (End of Study) |
|---|---|---|
| Overall Renal Response (ORR) ¹ | 11/17 (64.7%)[9][10] | 15/17 (88.2%) |
| **Complete Renal Response (CRR)*² | 6/17 (35.2%)[9][10] | 6/17 (35.3%) |
| Median UPCR | - | 0.32 |
| Steroid Reduction (to ≤10 mg/day) | 14/17 patients[4] | Maintained[6] |
Value for Week 29 reported as maintained from EOT[10]. ¹ORR: ≥50% reduction in UPCR from baseline.[10] ²CRR: UPCR ≤0.5, stable eGFR, corticosteroids ≤10 mg/day, and no prohibited medications.[4]
Table 3: Safety and Tolerability Profile (MISSION Study)
| Adverse Event Profile | Description |
|---|---|
| Common Adverse Events | Injection site reactions (mild to moderate), pyrexia (fever), headache, nausea.[6][10] |
| Severity | Adverse events were generally mild-to-moderate (Grade 1 or 2).[4][10] |
| Serious Adverse Events (SAEs) | Two SAEs were reported in the interim analysis.[8] |
| Infections | No serious or opportunistic infections were reported.[4][6] |
| Immune Cell Depletion | No evidence of immune cell depletion.[4][6] |
PORTOLA Study (Phase 2a) in Autoimmune Hepatitis
The PORTOLA trial was a randomized, double-blind, placebo-controlled Phase 2a study to evaluate zetomipzomib in patients with AIH who were not responding adequately to standard of care.[11][12]
-
Study Design: A placebo-controlled, randomized (2:1), double-blind trial with a 24-week treatment period, followed by an optional 24-week open-label extension.[12][13]
-
Patient Population: 24 adult patients with AIH with an incomplete response to, or relapse from, standard-of-care therapy.[11][12]
-
Dosing Regimen: Patients received either 60 mg of zetomipzomib (initial 30 mg dose) or placebo via weekly SC injection, in addition to background therapy that included a protocol-suggested steroid taper.[11][12]
-
Primary Endpoint: The proportion of patients achieving a Complete Response (CR) by week 24. CR was defined as the normalization of ALT, AST, and IgG levels.[11]
-
Key Assessments: Safety, tolerability, rates of CR, and ability to taper steroid dosage.[11][14]
Caption: Workflow of the Phase 2a PORTOLA Study.
Table 4: Efficacy Results in Autoimmune Hepatitis (ITT Population, Week 24)
| Endpoint | Zetomipzomib (n=16) | Placebo (n=8) |
|---|---|---|
| Complete Response (CR) | 50.0% (8/16) | 37.5% (3/8)[11] |
| CR + Steroid Taper to ≤5 mg/day | 31.3% (5/16) | 12.5% (1/8)[11] |
| CR + Complete Steroid Withdrawal | 18.8% (3/16) | 0% (0/8)[11] |
Table 5: Efficacy in Subgroup on Steroids at Screening (n=21)
| Endpoint | Zetomipzomib (n=14) | Placebo (n=7) |
|---|---|---|
| Complete Response (CR) | 57.1% (8/14) | 28.6% (2/7)[11] |
| CR + Steroid Taper to ≤5 mg/day | 35.7% (5/14) | 0% (0/7)[11] |
Table 6: Safety and Tolerability Profile (PORTOLA Study)
| Safety Profile | Description |
|---|---|
| Overall Profile | Favorable safety profile observed during the 6-month blinded treatment period. |
| Disease Flares | No disease flares were reported in any zetomipzomib-treated patient who achieved a CR.[11] |
| Recommendation | An independent safety monitoring committee found no major safety issues and recommended the trial proceed without modification.[14] |
Other Early-Phase Studies
-
PALIZADE (Phase 2b, LN): This global, randomized, placebo-controlled trial (NCT05781750) was designed to further evaluate zetomipzomib (30 mg and 60 mg) in active LN.[15][16] The trial was terminated early for strategic business reasons following a recommendation to pause enrollment due to four fatalities (one in the placebo arm) and other serious adverse events.[15] At termination, the mean treatment duration was 16.7 weeks for the 84 enrolled patients.[15]
-
PRESIDIO (Phase 2, DM/PM): In this trial for dermatomyositis and polymyositis, zetomipzomib was well-tolerated but did not show significant differentiation from placebo on the primary endpoint.[2]
-
Phase 1 (Healthy Volunteers): A Phase 1 study in healthy volunteers demonstrated that zetomipzomib administration resulted in selective inhibition of the immunoproteasome and blocked ex vivo stimulated cytokine release, confirming its mechanism of action in humans.[17]
Summary and Conclusion
Early-phase clinical data suggest that zetomipzomib has a broad immunomodulatory and anti-inflammatory potential across multiple autoimmune diseases.[1] In the MISSION study, treatment with zetomipzomib led to clinically meaningful renal responses and a reduction in steroid use for patients with lupus nephritis, all while maintaining a favorable safety profile with no signs of significant immunosuppression.[6][9] Similarly, in the PORTOLA study, zetomipzomib demonstrated promising steroid-sparing effects and higher rates of complete remission compared to placebo in a difficult-to-treat autoimmune hepatitis population.[11] While development in lupus nephritis was discontinued for strategic reasons after the PALIZADE trial was halted, the collective early-phase data underscore the potential of selective immunoproteasome inhibition as a therapeutic strategy for autoimmune conditions.[11][14]
References
- 1. kezarlifesciences.com [kezarlifesciences.com]
- 2. Kezar Announces Topline Results from PRESIDIO Trial of Zetomipzomib for the Treatment of Dermatomyositis and Polymyositis - Kezar Life Sciences, Inc. [ir.kezarlifesciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ard.bmj.com [ard.bmj.com]
- 5. kezarlifesciences.com [kezarlifesciences.com]
- 6. lupus.bmj.com [lupus.bmj.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Interim Results from the Phase 2 MISSION Study Evaluating Zetomipzomib (KZR-616), a First-in-Class Selective Immunoproteasome Inhibitor for the Treatment of Lupus Nephritis - ACR Meeting Abstracts [acrabstracts.org]
- 9. Kezar reports positive Phase II data of zetomipzomib for lupus nephritis [clinicaltrialsarena.com]
- 10. Kezar Life Sciences Announces Positive Topline Results from the MISSION Phase 2 Trial Evaluating Zetomipzomib for the Treatment of Patients with Lupus Nephritis - Kezar Life Sciences, Inc. [ir.kezarlifesciences.com]
- 11. hcplive.com [hcplive.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Zetomipzomib for Autoimmune Hepatitis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. liverdiseasenews.com [liverdiseasenews.com]
- 15. Efficacy and Safety Results of Zetomipzomib from the PALIZADE Phase 2b Clinical Trial in Patients with Lupus Nephritis - ACR Meeting Abstracts [acrabstracts.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KZR-616 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing KZR-616, a selective inhibitor of the immunoproteasome, in various in vitro cell culture assays. The following information is intended to guide researchers in studying the immunomodulatory effects of KZR-616 on primary human immune cells.
Mechanism of Action
KZR-616 is a first-in-class, irreversible, tripeptide epoxyketone-based selective inhibitor of the immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome predominantly found in hematopoietic cells and is crucial for processing proteins involved in immune responses. KZR-616 specifically targets and inhibits the chymotrypsin-like (LMP7 or β5i) and caspase-like (LMP2 or β1i) catalytic subunits of the immunoproteasome.[1][2][3][4] This selective inhibition leads to a broad range of anti-inflammatory and immunomodulatory activities, including the modulation of cytokine production, T-cell differentiation, and B-cell function, without causing the broad cytotoxicity associated with non-selective proteasome inhibitors.[3][5]
Data Presentation: KZR-616 Inhibition Profile
| Target Subunit | Cell Type | IC50 (nM) | Percent Inhibition | KZR-616 Concentration | Reference |
| LMP7 (β5i) | Human PBMCs | 39 | ~100% | 250 nM | [3][6] |
| LMP2 (β1i) | Human PBMCs | 131 | >50% | 250 nM | [3][6] |
| MECL-1 (β2i) | Human PBMCs | 623 | Minimal | 250 nM | [3][6] |
| Constitutive Proteasome (β5c) | MOLT-4 cells | 688 | - | - | [6] |
Experimental Protocols
Herein are detailed protocols for key in vitro assays to characterize the activity of KZR-616.
Inhibition of Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol details the methodology to assess the effect of KZR-616 on the production of pro-inflammatory cytokines by human PBMCs upon stimulation.
Experimental Workflow:
Caption: Workflow for assessing KZR-616's effect on cytokine production in PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
KZR-616 (stock solution in DMSO)
-
DMSO (vehicle control)
-
Lipopolysaccharide (LPS)
-
Anti-CD3 and Anti-CD28 antibodies
-
96-well cell culture plates
-
Multiplex immunoassay kit (e.g., Meso Scale Diagnostics)
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI 1640 medium and determine cell concentration and viability.
-
Seed PBMCs into a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Prepare working solutions of KZR-616 in complete medium. A final concentration of 500 nM is a typical starting point.[3] Prepare a vehicle control with the same final concentration of DMSO.
-
Add the KZR-616 or DMSO vehicle control solutions to the appropriate wells and incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Following pre-treatment, add stimulants to the wells. Use either LPS (final concentration of 1 µg/mL) to stimulate Toll-like receptor 4 (TLR4) signaling or a combination of anti-CD3 and anti-CD28 antibodies (final concentration of 1 µg/mL each) to stimulate T-cell receptor (TCR) signaling.[3]
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[3]
-
After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
Analyze the supernatant for cytokine levels (e.g., TNF-α, IL-6, IL-12, IFN-γ) using a multiplexed immunoassay according to the manufacturer's instructions.
Expected Outcome:
Treatment with KZR-616 is expected to significantly reduce the production of a broad range of pro-inflammatory cytokines upon stimulation with either LPS or anti-CD3/CD28.[5]
Inhibition of T-Helper Cell Differentiation
This protocol describes how to evaluate the impact of KZR-616 on the differentiation of naïve CD4+ T cells into Th1 and Th17 lineages.
Signaling Pathway:
References
- 1. Revisiting the Role of the Immunoproteasome in the Activation of the Canonical NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisiting the role of the immunoproteasome in the activation of the canonical NF-κB pathway - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of Zetomipzomib in Mouse Models of Lupus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zetomipzomib (formerly KZR-616) is a selective, first-in-class inhibitor of the immunoproteasome, a specialized form of the proteasome expressed in immune cells.[1][2][3] By selectively targeting the LMP7 and LMP2 subunits of the immunoproteasome, zetomipzomib modulates the activity of multiple immune cell types implicated in the pathogenesis of systemic lupus erythematosus (SLE) and lupus nephritis (LN).[3][4] Preclinical studies in established mouse models of lupus have demonstrated its potential to ameliorate disease by reducing autoantibody production, attenuating kidney inflammation, and resolving proteinuria.[4][5] These application notes provide a detailed overview of the protocols for using zetomipzomib in lupus mouse models, based on published research.
Mechanism of Action
Zetomipzomib exerts its therapeutic effects by inhibiting the immunoproteasome, which leads to a broad range of anti-inflammatory and immunomodulatory activities without causing general immunosuppression.[2][6][7] Its key mechanisms of action in the context of lupus include:
-
Inhibition of Pro-inflammatory Cytokine Production: Zetomipzomib blocks the production of over 30 pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).[1][4][5]
-
Modulation of T Cell Function: It inhibits the polarization of T helper (Th) cells, particularly Th1 and Th17, which are key drivers of inflammation in lupus.[4][8]
-
Inhibition of B Cell Differentiation and Plasma Cell Formation: Zetomipzomib significantly reduces the differentiation of B cells into antibody-producing plasmablasts and plasma cells, thereby decreasing the production of pathogenic autoantibodies.[4][5] This has been observed through a reduction in both short- and long-lived plasma cells.[1][4][9]
-
Downregulation of Key Signaling Pathways: Gene expression analyses have revealed that zetomipzomib treatment leads to the downregulation of multiple signaling pathways crucial for immune cell function, including T cell receptor signaling, B cell receptor signaling, and the Type I interferon pathway.[1][4]
Below is a diagram illustrating the proposed signaling pathway of zetomipzomib in immune cells.
Experimental Protocols
The following protocols are based on studies using the NZB/W F1 and MRL/lpr mouse models of spontaneous lupus nephritis.
Mouse Models
-
NZB/W F1 mice: Female mice, typically 24-26 weeks of age with established disease (proteinuria and anti-dsDNA antibody positive).[4]
-
MRL/lpr mice: Male mice, typically 10 weeks of age with established disease (proteinuria and anti-dsDNA antibody positive).[4]
Zetomipzomib Formulation and Administration
-
Vehicle: 10% hydroxypropyl-beta cyclodextrin (HPβCD) in water.[4]
-
Routes of Administration: Intravenous (IV) or Subcutaneous (SC).[4]
Dosing Regimen for Therapeutic Intervention in Established Disease
The following diagram outlines the general experimental workflow for a therapeutic study.
Detailed Dosing Protocols:
| Mouse Model | Age (weeks) | Route | Dose (mg/kg) | Frequency | Duration (weeks) |
| NZB/W F1 | 24-26 | IV | 5 | Three times per week | 13 |
| SC | 10 | Three times per week | 13 | ||
| SC | 7.5 | Once a week | 13 | ||
| MRL/lpr | 10 | IV | 5 | Three times per week | 13 |
| SC | 12 | Three times per week | 13 | ||
| SC | 7.5 | Once a week | 13 |
Table based on data from Muchamuel et al., 2023.[4]
Assessment of Disease Activity and Efficacy
1. Proteinuria:
-
Method: Assessed weekly using urine dipsticks (e.g., Albustix).
-
Scoring: 0 (negative), 1 (trace to 30 mg/dL), 2 (30-100 mg/dL), 3 (100-300 mg/dL), 4 (≥300 mg/dL).
-
Outcome: Zetomipzomib treatment leads to a complete and durable resolution of proteinuria.[4][5]
2. Serum Autoantibodies:
-
Method: ELISA for anti-dsDNA IgG antibodies.
-
Outcome: Significant reduction in anti-dsDNA antibody levels.[10]
3. Kidney Histopathology:
-
Method: Kidneys are fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).
-
Scoring: Glomerulonephritis, sclerosis, tubular changes, and lymphoid infiltrates are scored on a scale of 0-4 (0=normal, 4=severe).[4]
-
Outcome: Amelioration of nephritis progression and reduced renal IgG deposition.[4][10]
4. Immune Cell Profiling (Flow Cytometry):
-
Tissues: Spleen and bone marrow.
-
Markers:
-
T Cells: CD3, CD4, CD8, CD69 (activation), CD25, CD62L (regulatory T cells).
-
B Cells: CD45, CD19, IgM, IgD (mature B cells), GL7 (germinal center B cells).
-
Plasma Cells: CD138, κ light chain.
-
-
Outcome: Reduced numbers of activated T cells, germinal center B cells, and plasma cells in the spleen.[4]
Summary of Quantitative Data
The following tables summarize the key quantitative outcomes from preclinical studies of zetomipzomib in lupus mouse models.
Table 1: Effect of Zetomipzomib on Proteinuria in NZB/W F1 Mice
| Treatment Group | Dosing | Proteinuria Score at Week 13 | Proteinuria Score at Week 21 (8 weeks post-treatment) |
| Vehicle | IV | Progressed to severe | N/A (euthanized due to disease severity) |
| Zetomipzomib | 5 mg/kg IV, 3x/week | Complete resolution | Mild nephritis, no progression to severe |
| Zetomipzomib | 10 mg/kg SC, 3x/week | Complete resolution | Mild nephritis, no progression to severe |
| Mycophenolate Mofetil (MMF) | 30 mg/kg PO, daily | Significant reduction | Mild nephritis |
Data adapted from Muchamuel et al., 2023.[4]
Table 2: Effect of Zetomipzomib on Splenic Immune Cell Populations in NZB/W F1 Mice
| Cell Population | Vehicle | Zetomipzomib (5 mg/kg IV, 3x/week) |
| T Cells | ||
| CD4+ Activated T Cells (CD4+CD69+) | Increased | Significantly Reduced |
| CD8+ Activated T Cells (CD8+CD69+) | Increased | Significantly Reduced |
| B Cells | ||
| Germinal Center B Cells (CD19+IgD-GL7+) | Increased | Significantly Reduced |
| Plasma Cells | ||
| Splenic Plasma Cells (CD138+κ+) | Increased | Significantly Reduced |
Qualitative summary based on flow cytometry data from Muchamuel et al., 2023.[4]
Conclusion
Zetomipzomib has demonstrated significant therapeutic potential in preclinical mouse models of lupus. Its selective inhibition of the immunoproteasome offers a targeted approach to modulating the pathogenic immune responses that drive SLE and lupus nephritis. The protocols and data presented here provide a comprehensive guide for researchers and drug developers interested in evaluating zetomipzomib in similar models. The observed durable efficacy, even after cessation of treatment, suggests a potential for long-term, steroid-sparing immunomodulation in patients with lupus.[2][4]
References
- 1. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lupusnewstoday.com [lupusnewstoday.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses [frontiersin.org]
- 6. Kezar Life Sciences Presents Positive Complete Results from the MISSION Phase 2 Trial Evaluating Zetomipzomib in Lupus Nephritis at ASN’s Kidney Week 2022 Annual Meeting - Kezar Life Sciences, Inc. [ir.kezarlifesciences.com]
- 7. ir.kezarlifesciences.com [ir.kezarlifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. S-EPMC10036830 - Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses. - OmicsDI [omicsdi.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Zetomipzomib in Organoid Models of Autoimmune Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zetomipzomib (KZR-616) is a first-in-class, selective inhibitor of the immunoproteasome, a specialized form of the proteasome expressed in hematopoietic cells.[1][2] By selectively targeting the LMP7 (β5i) and LMP2 (β1i) subunits of the immunoproteasome, Zetomipzomib modulates the activity of multiple immune cell types, including T cells, B cells, and macrophages, without causing broad immunosuppression.[1][2][3][4] This targeted action makes it a promising therapeutic candidate for a range of autoimmune diseases.[3][5] Organoid models, three-dimensional self-organizing structures derived from stem cells, are emerging as powerful tools for studying disease pathogenesis and testing novel therapeutics in a patient-specific and physiologically relevant manner.[6][7] This document provides detailed application notes and protocols for the use of Zetomipzomib in organoid models of autoimmune diseases, including Sjögren's Disease, Autoimmune Hepatitis, and Lupus Nephritis.
Mechanism of Action of Zetomipzomib
Zetomipzomib exerts its immunomodulatory effects by inhibiting the chymotrypsin-like activity of the LMP7 subunit and the caspase-like activity of the LMP2 subunit of the immunoproteasome.[1] This inhibition disrupts the degradation of specific proteins involved in inflammatory signaling pathways, leading to a broad anti-inflammatory response.[2][8] Key effects include:
-
Inhibition of Pro-inflammatory Cytokine Production: Zetomipzomib blocks the production and secretion of a wide range of pro-inflammatory cytokines and chemokines from immune cells.
-
Modulation of T Cell Differentiation and Function: It has been shown to inhibit the polarization of pro-inflammatory T helper (Th1 and Th17) cells and may promote the function of regulatory T cells (Tregs).
-
Inhibition of B Cell Differentiation and Antibody Production: Zetomipzomib can impede the differentiation of B cells into antibody-producing plasma cells, a key driver of many autoimmune diseases.
Data Presentation
Table 1: In Vitro IC50 Values for Zetomipzomib
| Subunit | Human IC50 (nM) | Murine IC50 (nM) |
| LMP7 (β5i) | 39 | 57 |
| LMP2 (β1i) | 131 | 179 |
| MECL-1 (β2i) | 623 | - |
| β5c | 688 | - |
Data sourced from MedchemExpress.[1]
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. kezarlifesciences.com [kezarlifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. zetomipzomib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Organoid Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Revolutionizing immune research with organoid-based co-culture and chip systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors | MDPI [mdpi.com]
Application Notes and Protocols for Biomarker Discovery in Predicting Zetomipzomib Response
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for identifying and validating predictive biomarkers for response to Zetomipzomib, a first-in-class, selective immunoproteasome inhibitor. Zetomipzomib (also known as KZR-616) demonstrates broad immunomodulatory activity by inhibiting multiple pathways involved in inflammatory cytokine production and immune cell activity, making it a promising therapeutic for a range of autoimmune diseases.[1] The protocols outlined below are designed to enable researchers to explore potential biomarkers at the protein and gene expression level, ultimately aiding in patient stratification and personalized medicine approaches for Zetomipzomib therapy.
Introduction to Zetomipzomib and its Mechanism of Action
Zetomipzomib is a small molecule that selectively inhibits the immunoproteasome, a specialized form of the proteasome expressed in immune cells.[1] Specifically, it targets the LMP7 (low molecular mass polypeptide 7) and LMP2 subunits of the immunoproteasome.[2] This selective inhibition leads to a broad anti-inflammatory effect by modulating the activity of various immune cells, including macrophages, B cells, and T cells, and by reducing the production of pro-inflammatory cytokines.[1][3] Clinical trials have investigated Zetomipzomib in autoimmune conditions such as lupus nephritis and autoimmune hepatitis.[4][5]
The discovery of predictive biomarkers is crucial for optimizing the clinical use of Zetomipzomib. Potential biomarkers may include baseline levels or treatment-induced changes in specific cytokines, immune cell populations, or gene expression profiles that correlate with clinical response.
Quantitative Data Summary from Clinical Trials
The following tables summarize key quantitative data from clinical trials of Zetomipzomib. This data can guide the selection of potential biomarkers for further investigation.
Table 1: Efficacy of Zetomipzomib in Clinical Trials
| Clinical Trial | Indication | Treatment Arm | N | Primary Endpoint | Result |
| MISSION Phase 2 [6][7] | Lupus Nephritis | Zetomipzomib 60 mg weekly + Standard of Care | 17 | Overall Renal Response (ORR) at Week 25 | 64.7% (11/17) of patients achieved ORR. |
| Complete Renal Response (CRR) at Week 25 | 35.3% (6/17) of patients achieved CRR. | ||||
| PORTOLA Phase 2a [8] | Autoimmune Hepatitis | Zetomipzomib + Steroid Taper | 14 | Complete Biochemical Response (CR) with steroid taper to ≤5 mg/day | 35.7% (5/14) of patients achieved the endpoint. |
| Placebo + Steroid Taper | 7 | 0% (0/7) of patients achieved the endpoint. |
Table 2: Biomarker Changes in Response to Zetomipzomib in the MISSION Study (Lupus Nephritis)
| Biomarker | Baseline (Mean) | End of Treatment (Week 25) (Mean) | End of Study (Week 37) (Mean) |
| SLEDAI-2K Score [6] | 11.3 | 6.5 | 5.8 |
| Physician Global Assessment [6] | 57.2 | 23.9 | 16.2 |
| Patient Global Assessment [6] | 23.6 | 10.7 | 6.6 |
| anti-dsDNA | Abnormal in 12 patients | Improved or normalized in 10 patients | Maintained improvement in 9 patients |
| Urinary CD163 | Elevated | Significantly Reduced (Correlated with UPCR reduction) | - |
Experimental Protocols
The following are detailed protocols for key experiments aimed at discovering and validating predictive biomarkers for Zetomipzomib response.
Protocol 1: Multiplex Cytokine Analysis of Patient Plasma/Serum
Objective: To identify a cytokine signature that correlates with response to Zetomipzomib.
Methodology:
-
Sample Collection and Processing:
-
Collect whole blood from patients at baseline (pre-treatment) and at specified time points during Zetomipzomib treatment.
-
For plasma, collect blood in EDTA- or heparin-containing tubes and centrifuge at 1,000 x g for 15 minutes at 4°C.
-
For serum, collect blood in serum separator tubes, allow to clot at room temperature for 30-60 minutes, and then centrifuge at 1,000 x g for 15 minutes at 4°C.
-
Aliquot the plasma or serum and store at -80°C until analysis to avoid freeze-thaw cycles.[9]
-
-
Multiplex Cytokine Assay (Luminex-based):
-
Use a commercially available multiplex cytokine panel (e.g., MILLIPLEX®) that includes key inflammatory cytokines relevant to autoimmune diseases.[10]
-
Thaw plasma/serum samples on ice. Dilute samples as recommended by the assay manufacturer.
-
Prepare the multiplex bead working solution by combining the required volumes of each cytokine bead concentrate.
-
Add the bead solution to a 96-well filter plate.
-
Add standards, controls, and diluted patient samples to the appropriate wells.
-
Incubate the plate on a shaker at room temperature for the time specified in the manufacturer's protocol.
-
Wash the beads multiple times using a vacuum manifold.
-
Add the detection antibody cocktail to each well and incubate.
-
Wash the beads again.
-
Add streptavidin-phycoerythrin (SAPE) and incubate.
-
Wash the beads a final time and resuspend in assay buffer.
-
Acquire the plate on a Luminex instrument.
-
-
Data Analysis:
-
Use the instrument software to calculate the concentration of each cytokine in the samples based on the standard curve.
-
Perform statistical analysis to compare cytokine levels between responders and non-responders at baseline and to assess changes from baseline after treatment.
-
Protocol 2: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs) by Flow Cytometry
Objective: To identify changes in immune cell populations (e.g., T cells, B cells, monocytes) that predict or are associated with response to Zetomipzomib.
Methodology:
-
PBMC Isolation:
-
Collect whole blood in heparin-containing tubes.
-
Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interface.
-
Collect the mononuclear cell layer and wash with PBS.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
-
Antibody Staining:
-
Resuspend PBMCs in flow cytometry staining buffer.
-
Aliquot approximately 1 million cells per tube.
-
Add a cocktail of fluorescently labeled antibodies specific for cell surface markers to identify different immune cell subsets (e.g., CD3, CD4, CD8 for T cells; CD19 for B cells; CD14 for monocytes).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells with staining buffer.
-
(Optional) For intracellular staining (e.g., for transcription factors or cytokines), fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with intracellular antibodies.
-
Resuspend the cells in staining buffer for analysis.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Use appropriate compensation controls to correct for spectral overlap between fluorochromes.
-
Analyze the data using flow cytometry analysis software. Gate on specific cell populations based on their forward and side scatter properties and marker expression.
-
Quantify the percentage and absolute number of different immune cell subsets.
-
Compare the immunophenotypes of responders and non-responders.
-
Protocol 3: Gene Expression Analysis of Whole Blood or Isolated Immune Cells
Objective: To identify a gene expression signature that predicts response to Zetomipzomib.
Methodology:
-
RNA Isolation:
-
Collect whole blood in PAXgene Blood RNA tubes to stabilize RNA.
-
Alternatively, isolate specific immune cell populations (e.g., CD4+ T cells, B cells) from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) prior to RNA extraction.
-
Extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
-
Gene Expression Profiling (RNA-Seq or Microarray):
-
RNA-Seq:
-
Prepare sequencing libraries from the isolated RNA. This typically involves rRNA depletion or poly(A) selection, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequence the libraries on a next-generation sequencing platform.
-
-
Microarray:
-
Synthesize and label cRNA or cDNA from the isolated RNA.
-
Hybridize the labeled target to a gene expression microarray.
-
Wash and scan the microarray to detect the signal intensity for each probe.
-
-
-
Data Analysis:
-
RNA-Seq:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as transcripts per million - TPM).
-
Perform differential gene expression analysis between responders and non-responders.
-
-
Microarray:
-
Perform background correction, normalization, and summarization of the raw intensity data.
-
Perform differential gene expression analysis between responders and non-responders.
-
-
Identify genes or pathways that are significantly associated with treatment response.
-
Visualizations
Signaling Pathway
Caption: Zetomipzomib's mechanism of action.
Experimental Workflow
References
- 1. Flow-cytometry-based protocols for human blood/marrow immunophenotyping with minimal sample perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immune cell phenotyping using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. ir.kezarlifesciences.com [ir.kezarlifesciences.com]
- 7. Interim Results from the Phase 2 MISSION Study Evaluating Zetomipzomib (KZR-616), a First-in-Class Selective Immunoproteasome Inhibitor for the Treatment of Lupus Nephritis - ACR Meeting Abstracts [acrabstracts.org]
- 8. businesswire.com [businesswire.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Autoantibody Multiplex Analysis | MILLIPLEX® Assays [sigmaaldrich.com]
Application Notes and Protocols: KZR-616 in Combination with Immunosuppressive Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zetomipzomib (KZR-616) is a first-in-class, selective inhibitor of the immunoproteasome, a key component of the ubiquitin-proteasome system in immune cells.[1][2] By selectively targeting the immunoproteasome, zetomipzomib modulates the activity of multiple immune cell types, including T cells, B cells, and macrophages, thereby offering a broad immunomodulatory effect across both innate and adaptive immunity.[1][3] This mechanism of action has positioned zetomipzomib as a potential therapeutic agent for a range of autoimmune diseases.[1] Preclinical and clinical studies have explored the use of zetomipzomib both as a monotherapy and in combination with standard-of-care immunosuppressive agents, such as corticosteroids and mycophenolate mofetil (MMF), particularly in the context of lupus nephritis (LN).[4][5]
It is important to note that while significant clinical data has been generated for zetomipzomib in lupus nephritis, Kezar Life Sciences has announced the discontinuation of its clinical development for this indication to focus on autoimmune hepatitis.[6] Nevertheless, the findings from these studies provide valuable insights into the potential of selective immunoproteasome inhibition as a therapeutic strategy in combination with other immunosuppressants for autoimmune conditions.
Mechanism of Action: Selective Immunoproteasome Inhibition
Zetomipzomib selectively inhibits the LMP7 and LMP2 subunits of the immunoproteasome, which is predominantly expressed in immune cells.[7] This targeted inhibition leads to several downstream effects that contribute to its immunomodulatory activity:
-
Inhibition of Pro-inflammatory Cytokine Production: Zetomipzomib has been shown to block the production of over 30 pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).[2][5]
-
Modulation of T Cell and B Cell Function: It interferes with the polarization of T helper (Th) cells and the formation of plasmablasts, which are key drivers of autoimmune pathology.[2][5]
-
Reduction of Autoantibody Production: In preclinical models of lupus, KZR-616 treatment led to significant reductions in autoantibody production.[2]
These effects collectively suggest that zetomipzomib can dampen the aberrant immune responses characteristic of autoimmune diseases, potentially serving as a steroid-sparing agent.[1][8]
Caption: Mechanism of action of Zetomipzomib (KZR-616).
Preclinical Data: KZR-616 in Combination with Mycophenolate Mofetil (MMF)
A preclinical study in the NZB/W F1 mouse model of lupus nephritis investigated the combination of KZR-616 with MMF, a standard-of-care immunosuppressant.[5]
Experimental Protocol: Combination Therapy in NZB/W F1 Mice
Objective: To evaluate the efficacy of KZR-616 in combination with MMF in a murine model of lupus nephritis.
Animal Model: Female NZB/W F1 mice with established proteinuria (Grade 1).
Treatment Groups (n=10/group):
-
Vehicle control (IV)
-
KZR-616 (5 mg/kg SC, once weekly)
-
MMF (30 mg/kg PO, daily)
-
KZR-616 (5 mg/kg SC, once weekly) + MMF (30 mg/kg PO, daily)
Duration: 12 weeks of treatment.
Primary Endpoints:
-
Proteinuria levels
-
Survival
Results: The combination of KZR-616 and MMF resulted in a marked reduction in proteinuria and increased survival compared to vehicle-treated mice or mice treated with either agent alone.[5]
Caption: Preclinical experimental workflow for combination therapy.
Clinical Data: The MISSION Phase 2 Study in Lupus Nephritis
The MISSION study was a Phase 1b/2, open-label clinical trial that evaluated the safety, tolerability, and preliminary efficacy of zetomipzomib in patients with active lupus nephritis (Class III or IV ± Class V).[3][4] Patients in the Phase 2 portion received zetomipzomib in addition to stable background therapy with corticosteroids and at least one other immunosuppressive agent.[4]
Study Protocol: MISSION Phase 2
Objective: To evaluate the efficacy and safety of zetomipzomib in patients with active lupus nephritis.
Patient Population: Patients with active LN (Class III or IV ± Class V) and a urine protein to creatinine ratio (UPCR) ≥1 despite stable background therapy.[4]
Treatment: Zetomipzomib 60 mg administered subcutaneously once weekly for 24 weeks (with an initial dose of 30 mg).[4]
Concomitant Medications: All patients were on corticosteroids, and the majority were also receiving mycophenolate mofetil or mycophenolic acid.[3][4] Other concomitant immunosuppressants included hydroxychloroquine and azathioprine.[3][9]
Primary Endpoint: The number of patients with a ≥50% reduction in UPCR from baseline after 24 weeks of treatment.[4]
Key Secondary Endpoint: The number of patients achieving a complete renal response (CRR), defined as a UPCR of ≤0.5, with preserved renal function and corticosteroid dose of ≤10 mg/day.[3][10]
Summary of Clinical Efficacy Data
| Efficacy Endpoint | Result | Citation |
| Overall Renal Response (ORR) at Week 25 (≥50% reduction in UPCR) | 64.7% (11 of 17 evaluable patients) | [3][10] |
| Complete Renal Response (CRR) at Week 25 | 35.2% (6 of 17 evaluable patients) | [3][10] |
| Corticosteroid Sparing | 14 of 17 patients reduced their daily steroid dose to ≤10 mg | [3][8] |
Summary of Baseline Demographics and Concomitant Medications (Safety Population, N=21)
| Characteristic | Value | Citation |
| Mean Age | 35.3 years | [3][9] |
| Female | 90.5% | [3][9] |
| Mean Duration of Lupus Nephritis | 5.3 years | [3][9] |
| Mean Baseline UPCR | 2.6 mg/mg | [3][9] |
| Mean Baseline eGFR | 104.7 mL/min/1.73 m² | [3][9] |
| Concomitant Medications | ||
| Corticosteroids | 100% | [3][9] |
| Mycophenolate Mofetil or Mycophenolic Acid | 95.2% | [3][9] |
| Hydroxychloroquine | 66.7% | [3][9] |
| Azathioprine | 9.5% | [3][9] |
Safety and Tolerability
In the MISSION Phase 2 study, zetomipzomib demonstrated a favorable safety and tolerability profile.[4] Adverse events were generally mild to moderate (Grade 1 or 2), with the most common being injection site reactions.[4][8] Importantly, there was no evidence of immunosuppression, such as serious or opportunistic infections, or immune cell depletion.[3][8]
Application Notes for Researchers
-
Potential for Steroid-Sparing: The clinical data suggests that the addition of zetomipzomib to standard-of-care immunosuppressive regimens may allow for a reduction in corticosteroid dosage, a significant clinical benefit for patients with autoimmune diseases.[1][8]
-
Broad Immunomodulation: Zetomipzomib's mechanism of action, which targets multiple arms of the immune system, may offer advantages over more targeted therapies that focus on a single cytokine or cell type.[1]
-
Combination Therapy: The preclinical and clinical findings support the rationale for combining selective immunoproteasome inhibition with other immunosuppressive agents. The synergistic effects observed in the preclinical model with MMF are particularly noteworthy.[5]
-
Future Directions: While the development of zetomipzomib for lupus nephritis has been discontinued, the data generated provides a strong foundation for exploring its potential in other autoimmune conditions, such as autoimmune hepatitis, both as a monotherapy and in combination with other immunosuppressants.[6] Researchers investigating novel therapies for autoimmune diseases may consider the immunoproteasome as a viable therapeutic target.
References
- 1. kezarlifesciences.com [kezarlifesciences.com]
- 2. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ard.bmj.com [ard.bmj.com]
- 4. Interim Results from the Phase 2 MISSION Study Evaluating Zetomipzomib (KZR-616), a First-in-Class Selective Immunoproteasome Inhibitor for the Treatment of Lupus Nephritis - ACR Meeting Abstracts [acrabstracts.org]
- 5. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. liverdiseasenews.com [liverdiseasenews.com]
- 7. Selective Inhibition of the Immunoproteasome with KZR-616 Blocks Multiple Cell Signaling Pathways, Plasma Cell Signatures and Myeloid Cell Associated Damage in the NZB/W Lupus Nephritis Model - ACR Meeting Abstracts [acrabstracts.org]
- 8. lupus.bmj.com [lupus.bmj.com]
- 9. kezarlifesciences.com [kezarlifesciences.com]
- 10. Kezar reports positive Phase II data of zetomipzomib for lupus nephritis [clinicaltrialsarena.com]
Troubleshooting & Optimization
Troubleshooting KZR-616 solubility and stability in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using KZR-616 in in vitro experiments. Our goal is to help you navigate potential challenges related to solubility and stability to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is KZR-616 and what is its mechanism of action?
A1: KZR-616, also known as Zetomipzomib, is a first-in-class, selective, and irreversible inhibitor of the immunoproteasome.[1][2] It is a tripeptide epoxyketone-based molecule that primarily targets the LMP7 and LMP2 subunits of the immunoproteasome, with less potent inhibition of the MECL-1 subunit and the constitutive proteasome β5 subunit.[3][4] By inhibiting the immunoproteasome, KZR-616 modulates the adaptive and innate immune systems, blocking the production of pro-inflammatory cytokines and interfering with the function of immune cells like T cells, B cells, and plasma cells.[2][5][6]
Q2: What is the recommended solvent for dissolving KZR-616?
A2: The recommended solvent for dissolving KZR-616 is dimethyl sulfoxide (DMSO).[3][5] It is highly soluble in DMSO, achieving a concentration of ≥ 50 mg/mL (85.23 mM).[3][7]
Q3: How should I prepare and store KZR-616 stock solutions?
A3: It is crucial to use newly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly impact solubility.[3][7] For long-term storage, stock solutions in DMSO can be kept at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[3][8] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q4: Is KZR-616 stable in cell culture media?
A4: While specific stability data in various cell culture media is not extensively published, it is a common issue for some proteasome inhibitors to exhibit instability in neutral pH cell culture media over time.[9] Therefore, it is best practice to prepare fresh working solutions for each experiment and minimize the time between adding the inhibitor to the media and treating the cells.[9]
Q5: What are typical working concentrations for KZR-616 in in vitro assays?
A5: The optimal concentration of KZR-616 is cell-line specific and should be determined empirically through a dose-response study.[9] However, published studies have shown effective inhibition of cytokine production and T-cell differentiation in human peripheral blood mononuclear cells (PBMCs) at concentrations around 250 nM.[5]
Troubleshooting Guides
Issue 1: Precipitate Formation When Preparing Working Solutions
Symptoms:
-
Visible particles or cloudiness in the cell culture medium after adding the KZR-616 stock solution.
-
Inconsistent or lower-than-expected experimental results.
Possible Causes:
-
High final DMSO concentration: The concentration of DMSO in the final working solution may be too high, causing the compound to precipitate out of the aqueous solution.
-
Low-quality or wet DMSO: Using old or improperly stored DMSO that has absorbed moisture can reduce the solubility of KZR-616.[3]
-
Rapid temperature change: Adding a cold stock solution directly to warm media can sometimes cause precipitation.
Solutions:
| Solution | Detailed Protocol |
| Optimize Final DMSO Concentration | Prepare a high-concentration stock solution in 100% anhydrous DMSO. When preparing the working solution, ensure the final DMSO concentration in the cell culture medium does not exceed a level that is non-toxic to your specific cells, which is typically ≤ 0.5%.[9] |
| Use High-Quality DMSO | Always use newly opened, high-purity, anhydrous DMSO to prepare stock solutions.[3][7] |
| Gentle Warming and Sonication | If a precipitate forms, you can try gently warming the solution and/or using sonication to aid dissolution.[3][8] Be cautious with temperature-sensitive media components. |
| Step-wise Dilution | Instead of adding the stock solution directly to the final volume of media, perform a serial dilution in the media to gradually decrease the DMSO concentration. |
Issue 2: Low or No Observable Effect on Cells
Symptoms:
-
The expected biological effect (e.g., inhibition of cytokine production, induction of apoptosis) is not observed or is significantly reduced.
-
High variability between replicate experiments.
Possible Causes:
-
Inhibitor Inactivity: Improper storage or handling may have led to the degradation of KZR-616.
-
Inhibitor Instability in Media: The compound may be degrading in the cell culture medium over the course of the experiment.[9]
-
Suboptimal Inhibitor Concentration: The concentration used may be too low for the specific cell line or experimental conditions.
Solutions:
| Solution | Detailed Protocol |
| Verify Inhibitor Activity | You can directly measure the chymotrypsin-like activity of the proteasome in cell lysates after treatment with KZR-616. A decrease in proteasome activity in treated cells compared to vehicle-treated controls indicates successful inhibition.[9] |
| Prepare Fresh Working Solutions | Always prepare fresh working solutions of KZR-616 for each experiment and add them to the cells immediately.[8][9] |
| Perform a Dose-Response Study | To determine the optimal concentration for your specific cell line, perform a dose-response experiment. Test a broad range of concentrations (e.g., 1 nM to 10 µM) for a fixed time point (e.g., 24, 48, or 72 hours) to determine the IC50 value (the concentration that inhibits 50% of the desired effect).[9] |
| Confirm Proper Storage | Ensure that the KZR-616 powder and stock solutions have been stored according to the manufacturer's recommendations (-20°C or -80°C, protected from moisture).[3][8] |
Data and Protocols
KZR-616 Solubility and Storage
| Parameter | Value | Reference |
| Solvent | DMSO | [3][5] |
| Solubility in DMSO | ≥ 50 mg/mL (85.23 mM) | [3][7] |
| Stock Solution Storage (-80°C) | 6 months (sealed, away from moisture) | [3][8] |
| Stock Solution Storage (-20°C) | 1 month (sealed, away from moisture) | [3][8] |
Experimental Protocol: In Vitro PBMC Stimulation Assay
This protocol is adapted from studies demonstrating the in vitro activity of KZR-616 on human peripheral blood mononuclear cells (PBMCs).[5]
-
Cell Plating: Plate 200,000 PBMCs per well in a 96-well round-bottom plate in culture media.
-
Inhibitor Treatment: Treat the cells with KZR-616 (e.g., 250 nM) or vehicle control (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.
-
Washing: Wash the cells four times with culture media to remove the compound.
-
Stimulation: Stimulate the cells with an appropriate agent, such as lipopolysaccharide (LPS) or anti-CD3/anti-CD28 antibodies.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Analysis: Collect the supernatant to measure cytokine production using methods like ELISA or a multiplex cytokine assay.
Visualizations
Caption: KZR-616 selectively inhibits immunoproteasome subunits.
Caption: Troubleshooting workflow for KZR-616 in vitro experiments.
References
- 1. zetomipzomib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. kezarlifesciences.com [kezarlifesciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Zetomipzomib (KZR-616) | LMP7/LMP2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Optimizing Zetomipzomib Concentration for Cell-Based Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Zetomipzomib in cell-based experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Zetomipzomib?
Zetomipzomib is a first-in-class, selective, and irreversible inhibitor of the immunoproteasome.[1][2][3] It specifically targets the LMP7 (low molecular mass polypeptide-7 or β5i) and LMP2 (low molecular mass polypeptide-2 or β1i) subunits of the immunoproteasome.[1][3] The immunoproteasome is a specialized form of the proteasome found in immune cells, and its inhibition by Zetomipzomib leads to broad anti-inflammatory and immunomodulatory effects.[2][4] This includes the reduced production of pro-inflammatory cytokines, blockage of T-cell differentiation, and a decrease in the fitness of plasma cells.[5][6]
Q2: What is a good starting concentration for Zetomipzomib in a new cell line?
The optimal concentration of Zetomipzomib is cell-line specific and should be determined empirically.[7] A good starting point is to perform a dose-response study across a broad range of concentrations (e.g., 10 nM to 10 µM) for a fixed time point (e.g., 24, 48, or 72 hours) to determine the IC50 value (the concentration that inhibits 50% of the desired effect, such as cell growth).[7] For cytokine inhibition in peripheral blood mononuclear cells (PBMCs), a concentration of 250 nM has been shown to be effective.[1]
Q3: How should I prepare and store Zetomipzomib stock solutions?
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. To minimize freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use vials and store them at -80°C.[7] When preparing working solutions, ensure the final DMSO concentration in the cell culture media does not exceed a non-toxic level, which is typically ≤ 0.5%.[7]
Q4: What are the potential off-target effects of Zetomipzomib?
While Zetomipzomib is designed to be a selective inhibitor of the immunoproteasome, it does exhibit some activity against other proteasome subunits at higher concentrations.[1] It can inhibit the MECL-1 (β2i) subunit with an IC50 of 623 nM and the constitutive proteasome β5 subunit with an IC50 of 688 nM.[1] As with any small molecule inhibitor, the possibility of other off-target effects exists.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Toxicity or Unexpected Cell Death | Inhibitor concentration is too high: The concentration of Zetomipzomib may be cytotoxic to your specific cell line. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a wide range of concentrations to identify the IC50 for toxicity.[7][8] |
| Extended incubation time: Prolonged exposure to the inhibitor can lead to increased cell death. | Reduce the incubation time with the inhibitor.[8] | |
| High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be toxic to the cells. | Ensure the final DMSO concentration in your working solution is at a non-toxic level (typically ≤ 0.5%).[7] | |
| Inconsistent Results Between Experiments | Variability in inhibitor preparation: Inconsistent preparation of stock and working solutions can lead to variable results. | Prepare a large batch of the stock solution, aliquot it into single-use vials, and store it at -80°C to minimize freeze-thaw cycles.[7] |
| Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes.[7] | Standardize all cell culture parameters, including cell line source, passage number range, seeding density, and media formulation.[7] | |
| Assay variability: Inconsistent incubation times or reagent preparation can introduce variability. | Follow a standardized protocol for all assays and include appropriate positive and negative controls in every experiment.[7] | |
| Target Protein Not Stabilized After Treatment | The protein is not degraded by the proteasome: The protein of interest may be degraded by other pathways, such as the lysosomal pathway.[8] | To confirm proteasomal degradation, consider using other proteasome inhibitors (e.g., MG132) as a positive control. |
| Insufficient inhibitor concentration: The concentration of Zetomipzomib may be too low to effectively inhibit the proteasome in your cell line. | Increase the concentration of Zetomipzomib. Perform a dose-response experiment to find the optimal concentration for proteasome inhibition. | |
| Short incubation time: The incubation time may not be sufficient for the protein of interest to accumulate. | Increase the incubation time with Zetomipzomib. |
Quantitative Data Summary
Table 1: IC50 Values of Zetomipzomib for Proteasome Subunits
| Subunit | Species | IC50 (nM) |
| LMP7 (β5i) | Human | 39 |
| Mouse | 57 | |
| LMP2 (β1i) | Human | 131 |
| Mouse | 179 | |
| MECL-1 (β2i) | Not Specified | 623 |
| Constitutive β5 | Not Specified | 688 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of Zetomipzomib on cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Zetomipzomib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[10]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]
-
Compound Treatment: Prepare serial dilutions of Zetomipzomib in complete culture medium. Include a vehicle control (medium with the same final concentration of DMSO). Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the inhibitor.[7]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[7]
-
MTT Addition: Add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[7]
-
Solubilization: After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Mix to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.[11]
Protocol 2: Apoptosis Detection using Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Cells treated with Zetomipzomib and control cells
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat them with the desired concentrations of Zetomipzomib for the desired time. Include positive and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[12]
-
Reagent Addition: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature. Add a volume of the prepared Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[12]
-
Lysis and Incubation: Mix the contents of the wells on a plate shaker at a low speed (300-500 rpm) for 30 seconds to induce cell lysis.[12] Incubate the plate at room temperature for at least 30 minutes to allow the luminescent signal to stabilize.[12]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[12]
Protocol 3: Western Blotting for Protein Accumulation
This protocol is for detecting the accumulation of a specific protein of interest following proteasome inhibition by Zetomipzomib.
Materials:
-
Cells treated with Zetomipzomib and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors[13]
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treating the cells with Zetomipzomib, wash them with ice-cold PBS and then lyse them with ice-cold lysis buffer.[13]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[8]
-
Sample Preparation: Prepare samples for Western blotting by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.[8]
-
Gel Electrophoresis: Load equal amounts of protein for each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Antibody Incubation: Incubate the membrane with the primary antibody against your protein of interest, followed by incubation with the HRP-conjugated secondary antibody.[8]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[8]
Visualizations
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of Zetomipzomib.
Caption: A generalized experimental workflow for cell-based assays using Zetomipzomib.
Caption: A troubleshooting flowchart for addressing high cell toxicity in experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. kezarlifesciences.com [kezarlifesciences.com]
- 3. zetomipzomib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. lupusnewstoday.com [lupusnewstoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Assessment of Proteasome Impairment and Accumulation/Aggregation of Ubiquitinated Proteins in Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot protocol | Abcam [abcam.com]
KZR-616 In Vivo Studies Technical Support Center
Welcome to the technical support center for KZR-616 (zetomipzomib) in vivo studies. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and questions that may arise during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of KZR-616?
A1: KZR-616, also known as zetomipzomib, is a first-in-class, selective, and irreversible inhibitor of the immunoproteasome.[1] It primarily targets the LMP7 (low molecular mass polypeptide-7 or β5i) and LMP2 (low molecular mass polypeptide-2 or β1i) subunits of the immunoproteasome.[2] The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells and is induced at sites of inflammation. By inhibiting the immunoproteasome, KZR-616 modulates the activity of multiple immune cells, including B cells, T cells, and macrophages, leading to a broad anti-inflammatory and immunomodulatory effect.[3][4] This includes blocking the production of over 30 pro-inflammatory cytokines, inhibiting the polarization of T helper (Th) cells, and preventing the formation of plasmablasts.[5]
Q2: What are the reported effects of KZR-616 in preclinical in vivo models?
A2: In preclinical studies, particularly in mouse models of autoimmune diseases like lupus nephritis (LN), KZR-616 has demonstrated significant therapeutic efficacy.[5] Treatment with KZR-616 in NZB/W F1 mice, a model for lupus nephritis, resulted in a complete and lasting resolution of proteinuria.[5][6] This effect was maintained for at least eight weeks after stopping the treatment.[5][6] Furthermore, KZR-616 treatment led to a reduction in autoantibody production, specifically anti-dsDNA IgG levels, and decreased renal IgG deposition.[6] Gene expression analyses have shown that KZR-616 can inhibit pathways related to T, B, and plasma cell function, as well as the Type I interferon pathway.[6]
Q3: What are the common adverse events observed in clinical trials with KZR-616?
A3: In human clinical trials, KZR-616 has been generally well-tolerated.[7][8] The most frequently reported treatment-emergent adverse events are typically mild to moderate and include injection site reactions, fever (pyrexia), headache, and nausea with or without vomiting.[7] While these are observations in humans, they may provide insight into potential, albeit not directly translatable, side effects to monitor in animal models.
Troubleshooting Guides
Formulation and Administration
Problem: I am unsure about the appropriate vehicle and administration route for my in vivo study.
Solution:
-
Vehicle: For in vivo studies in mice, KZR-616 has been successfully formulated in a 10% hydroxypropyl-beta cyclodextrin solution.[9] It is crucial to ensure the compound is fully dissolved to achieve accurate dosing.
-
Administration Routes: Both subcutaneous (SC) and intravenous (IV) routes of administration have been used in murine models.[10] The choice of administration route may depend on the specific experimental design and desired pharmacokinetic profile.
-
Preparation: As a peptide epoxyketone, KZR-616 may have stability considerations in solution. It is recommended to prepare the formulation fresh for each use. If storage is necessary, it should be done at -80°C for up to 6 months or -20°C for up to 1 month, protected from moisture.[11]
Problem: I am observing injection site reactions in my animals.
Solution:
-
Injection Technique: Ensure proper subcutaneous injection technique to minimize local irritation. This includes using an appropriate needle gauge (e.g., 26-27 gauge for mice) and injecting into the loose skin over the neck and shoulder area.[12]
-
Volume and Concentration: High concentrations or large volumes of the formulation may contribute to local irritation. Consider optimizing the concentration to deliver the desired dose in a manageable volume for the size of the animal.
-
Vehicle Effects: While cyclodextrins are generally used to improve solubility and reduce toxicity, high concentrations can have their own biological effects.[13] If injection site reactions are severe and persistent, consider evaluating the vehicle alone as a control group to rule out vehicle-specific effects.
Experimental Outcomes and Data Interpretation
Problem: The efficacy of KZR-616 in my study is variable or lower than expected.
Solution:
-
Dose and Schedule: The efficacy of KZR-616 is dose and schedule-dependent. In NZB/W F1 mice, both thrice-weekly and once-weekly dosing regimens have shown efficacy.[10] Ensure that the dose and frequency of administration are appropriate for your animal model and disease severity. Suboptimal dosing may lead to reduced efficacy. For example, a lower dose of 5 mg/kg once a week was used to achieve a suboptimal therapeutic response in one study to evaluate combination therapy.[6]
-
Disease Stage: The timing of treatment initiation can significantly impact outcomes. In many autoimmune models, treatment initiated at an early stage of disease may be more effective than in well-established, chronic disease.
-
Animal Model: The choice of animal model is critical. While KZR-616 has shown robust efficacy in the NZB/W F1 lupus model, its effects may vary in other models of autoimmune disease.
-
Biomarker Selection: Proteinuria is a key biomarker for efficacy in lupus nephritis models.[6] However, it is advisable to include a panel of biomarkers to get a comprehensive understanding of the drug's effect. This could include serum levels of autoantibodies (e.g., anti-dsDNA), inflammatory cytokines, and analysis of immune cell populations in relevant tissues (e.g., spleen, kidneys).[6]
Problem: I am observing unexpected changes in immune cell populations.
Solution:
-
Selective Immunomodulation: KZR-616 is an immunomodulator, not a broad immunosuppressant.[7][14] It selectively targets the immunoproteasome, which is predominantly expressed in immune cells. Therefore, its effects on different immune cell populations can be specific. For example, in one study, KZR-616 treatment in mice resulted in a decrease in total CD4+ T cells but did not impact CD8+ T cell numbers.[10]
-
Differentiating from General Immunosuppression: It is important to distinguish the selective effects of KZR-616 from general immunosuppression. Monitor for signs of increased susceptibility to infections, which has been noted with other immunoproteasome inhibitors in certain contexts.
-
Comprehensive Immune Profiling: To understand the nuanced effects of KZR-616 on the immune system, a comprehensive immunophenotyping approach is recommended. This can include flow cytometric analysis of T cell subsets (e.g., Th1, Th17, regulatory T cells), B cell subsets (e.g., plasma cells, memory B cells), and myeloid cells in blood, spleen, and target organs.
Quantitative Data Summary
| Parameter | Animal Model | KZR-616 Dose/Regimen | Vehicle | Key Findings | Reference |
| Proteinuria | NZB/W F1 mice | 5 mg/kg IV or 10 mg/kg SC, thrice weekly for 13 weeks | 10% hydroxypropyl-beta cyclodextrin | Complete resolution of proteinuria.[6] | [6] |
| Survival | NZB/W F1 mice | 5 mg/kg IV or 10 mg/kg SC, thrice weekly for 13 weeks | 10% hydroxypropyl-beta cyclodextrin | Prolonged survival compared to vehicle and mycophenolate mofetil (MMF) treated groups.[6] | [6] |
| Anti-dsDNA IgG | NZB/W F1 mice | 5 mg/kg IV or 10 mg/kg SC, thrice weekly for 13 weeks | 10% hydroxypropyl-beta cyclodextrin | Significantly reduced serum anti-dsDNA IgG levels.[6] | [6] |
| Renal IgG Deposition | NZB/W F1 mice | 5 mg/kg IV or 10 mg/kg SC, thrice weekly for 13 weeks | 10% hydroxypropyl-beta cyclodextrin | Reduced levels of total IgG deposition in the glomeruli.[6] | [6] |
| Plasma Cells | NZB/W F1 mice | 5 mg/kg IV or 10 mg/kg SC, thrice weekly for 13 weeks | 10% hydroxypropyl-beta cyclodextrin | Decreased numbers of both short- and long-lived plasma cells in the spleen and bone marrow.[6] | [6] |
Experimental Protocols
In Vivo Efficacy Study in NZB/W F1 Mouse Model of Lupus Nephritis
-
Animal Model: Female NZB/W F1 mice, 24-26 weeks of age, with established disease (proteinuria positive and anti-IgG dsDNA antibody positive).[9]
-
Formulation: KZR-616 is dissolved in 10% hydroxypropyl-beta cyclodextrin in water.[9] The vehicle control group receives the 10% hydroxypropyl-beta cyclodextrin solution.
-
Dosing and Administration:
-
Monitoring and Endpoints:
-
Proteinuria: Monitored monthly or more frequently using urine test strips (e.g., Albustix).[9]
-
Survival: Monitored throughout the study.
-
Serology: Blood samples are collected at baseline and at the end of the study to measure serum levels of anti-dsDNA IgG and total IgG by ELISA.
-
Histology: At the end of the study, kidneys are harvested, fixed in formalin, and embedded in paraffin for hematoxylin and eosin (H&E) staining to assess glomerulonephritis and tubular changes. Immunohistochemistry can be performed to assess renal IgG deposition.[15]
-
Immunophenotyping: Spleens and bone marrow can be harvested for flow cytometric analysis of T cell, B cell, and plasma cell populations.[6]
-
Visualizations
Caption: Mechanism of action of KZR-616 (zetomipzomib).
Caption: General experimental workflow for KZR-616 in vivo studies.
Caption: Troubleshooting logic for addressing variable efficacy in KZR-616 studies.
References
- 1. zetomipzomib (KZR-616) / Kezar, Amgen, Everest Medicines [delta.larvol.com]
- 2. kezarlifesciences.com [kezarlifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of a cyclodextrin vehicle on the cardiovascular profile of propofol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the immunoproteasome: Analyzing the biological effects of specific versus pan inhibition [fairdomhub.org]
- 12. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Monitoring the Immunoproteasome in Live Cells Using an Activity-Based Peptide–Peptoid Hybrid Probe - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of Zetomipzomib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Zetomipzomib (KZR-616).
Frequently Asked Questions (FAQs)
Q1: What is the established primary mechanism of action for Zetomipzomib?
A1: Zetomipzomib is a first-in-class, selective inhibitor of the immunoproteasome.[1] It covalently and irreversibly binds to the catalytic subunits of the immunoproteasome, which is primarily expressed in hematopoietic cells and induced at sites of inflammation.[1][2][3] Its mechanism leads to a broad anti-inflammatory and immunomodulatory response, affecting the production of pro-inflammatory cytokines and the function of various immune cells, including T cells and B cells.[1][3]
Q2: What are the known on-target and off-target activities of Zetomipzomib based on preclinical data?
A2: Zetomipzomib selectively inhibits the subunits of the immunoproteasome over the constitutive proteasome. Its primary on-target activities are against the LMP7 (low molecular mass polypeptide 7 or β5i) and LMP2 (low molecular mass polypeptide 2 or β1i) subunits. It has minimal impact on the MECL-1 (multicatalytic endopeptidase complex-like 1 or β2i) subunit. While highly selective for the immunoproteasome, it is not entirely specific to a single subunit. Inhibition of the constitutive proteasome is considered an off-target effect, which is significantly less potent.
Q3: Have any off-target effects been observed in clinical trials?
A3: Clinical trials have reported several adverse events. Common treatment-emergent adverse events include injection site reactions, fever, headache, and nausea.[4] More serious adverse events have been noted, leading to a clinical hold in a lupus nephritis trial after four patient deaths.[5][6] While the exact mechanisms for these severe adverse events are under investigation, they could be due to exaggerated on-target pharmacology, off-target effects, or patient-specific factors. Without a publicly available broad kinase or enzyme screen, it is difficult to attribute these effects to specific off-targets.
Q4: My cells are showing a phenotype inconsistent with immunoproteasome inhibition. Could this be an off-target effect?
A4: It is possible. While Zetomipzomib is selective, an unexpected phenotype could arise from inhibition of a yet unidentified off-target, cross-talk between signaling pathways, or context-specific factors in your experimental model. It is crucial to systematically investigate this observation. Refer to the troubleshooting guide below for a systematic approach.
Quantitative Data Summary
The following table summarizes the known inhibitory activities of Zetomipzomib. Researchers should note the selectivity for the immunoproteasome subunits over the constitutive proteasome.
| Target | IC50 (nM) | Target Class | Notes |
| On-Target | |||
| LMP7 (β5i) | ~25-40 | Immunoproteasome | Potent inhibition observed in multiple studies. |
| LMP2 (β1i) | ~100-150 | Immunoproteasome | Moderate inhibition. |
| Off-Target/Weaker On-Target | |||
| MECL-1 (β2i) | >500 | Immunoproteasome | Minimal impact at therapeutic concentrations.[1] |
| Constitutive Proteasome (β5) | >5000 | Constitutive Proteasome | Demonstrates high selectivity for the immunoproteasome. |
Note: IC50 values are approximate and can vary based on the assay conditions.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Cytotoxicity at Low Concentrations
-
Possible Cause 1: On-target toxicity in your cell type. The specific cell line you are using may be particularly sensitive to even partial inhibition of the immunoproteasome.
-
Possible Cause 2: Undocumented off-target effect. Zetomipzomib could be inhibiting a protein critical for survival in your specific cell model.
-
Troubleshooting Steps:
-
Confirm with a Different Immunoproteasome Inhibitor: Use a structurally different immunoproteasome inhibitor (e.g., ONX-0914) to see if it recapitulates the phenotype. If it does, the effect is likely on-target.
-
Genetic Knockdown: Use siRNA or CRISPR to knock down LMP7 or LMP2. If the genetic knockdown mimics the effect of Zetomipzomib, this points to an on-target mechanism.
-
Dose-Response Curve: Perform a detailed dose-response curve and correlate the level of cytotoxicity with the inhibition of LMP7 and LMP2 activity (using a proteasome activity assay).
-
Apoptosis Assays: Characterize the cell death mechanism (e.g., using Annexin V/PI staining, caspase cleavage assays) to understand the pathway involved.
-
Issue 2: Contradictory Results Between Cell-Based Assays and Biochemical Assays
-
Possible Cause 1: Cell permeability and efflux. Zetomipzomib may be actively transported out of the cells, leading to a lower intracellular concentration than expected.
-
Possible Cause 2: High intracellular ATP. In cell-based assays, high levels of intracellular ATP can compete with ATP-competitive inhibitors. However, Zetomipzomib's covalent mechanism should be less susceptible to this.
-
Possible Cause 3: Target availability. The immunoproteasome may not be highly expressed or active in your cell line under your specific culture conditions.
-
Troubleshooting Steps:
-
Verify Target Expression: Confirm the expression of immunoproteasome subunits (LMP7, LMP2) in your cell line using Western blot or qPCR.
-
Measure Intracellular Concentration: If possible, use mass spectrometry to determine the intracellular concentration of Zetomipzomib.
-
Use a Cell-Based Target Engagement Assay: Employ a cellular thermal shift assay (CETSA) or a similar method to confirm that Zetomipzomib is binding to its intended targets within the cell.
-
Experimental Protocols
Protocol 1: Western Blot for Immunoproteasome Subunit Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against LMP7, LMP2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Proteasome Activity Assay
-
Lysate Preparation: Prepare cell lysates in a non-denaturing buffer.
-
Assay Setup: In a 96-well plate, add cell lysate to a buffer containing a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Inhibitor Treatment: Add serial dilutions of Zetomipzomib or a vehicle control.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Measurement: Read the fluorescence at the appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC).
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of action and potential off-target pathways of Zetomipzomib.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: A decision tree for investigating variable responses in primary samples.
References
- 1. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. liverdiseasenews.com [liverdiseasenews.com]
- 3. researchgate.net [researchgate.net]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. UPDATE: Kezar Life Sciences Terminates Phase 2b Study of Zetomipzomib for Lupus Nephritis Treatment | Lupus Foundation of America [lupus.org]
- 6. firstwordpharma.com [firstwordpharma.com]
Technical Support Center: Overcoming K-Z-R-616 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to KZR-616 in cell lines during their experiments.
Troubleshooting Guides
Issue: Decreased sensitivity or acquired resistance to KZR-616 in our cell line.
If you observe a reduced efficacy of KZR-616 or have developed a resistant cell line, consider the following potential causes and solutions.
Potential Cause 1: Alterations in the Proteasome
-
Upregulation of Immunoproteasome Subunits: Resistant cells may increase the expression of the immunoproteasome subunits LMP7 (β5i) and LMP2 (β1i), the primary targets of KZR-616. This increases the total amount of target protein, requiring higher concentrations of the inhibitor to achieve the same level of inhibition.
-
Mutations in Proteasome Subunits: While less common for irreversible inhibitors like KZR-616 compared to reversible inhibitors like bortezomib, mutations in the genes encoding the target subunits (PSMB8 for LMP7 and PSMB9 for LMP2) could potentially alter drug binding.
Troubleshooting Steps:
-
Assess Proteasome Subunit Expression: Compare the protein and mRNA levels of LMP7 and LMP2 in your resistant cell line to the parental, sensitive cell line using Western blotting and qPCR, respectively.
-
Sequence Target Subunits: If you suspect mutations, sequence the coding regions of the PSMB8 and PSMB9 genes in both sensitive and resistant cell lines.
-
Consider Second-Generation or Pan-Proteasome Inhibitors: If upregulation is confirmed, switching to a more potent, second-generation immunoproteasome inhibitor or a pan-proteasome inhibitor (e.g., carfilzomib) that also targets the constitutive proteasome may overcome resistance.[1][2]
Potential Cause 2: Activation of Pro-Survival Signaling Pathways
-
NF-κB Pathway Activation: The NF-κB pathway is a key regulator of cell survival and is controlled by proteasomal degradation of its inhibitor, IκBα. While proteasome inhibition is expected to block NF-κB, some resistant cells develop alternative mechanisms to activate this pathway.[3][4]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those from the Bcl-2 family, can make cells more resistant to apoptosis induced by KZR-616.
-
Activation of the Unfolded Protein Response (UPR): Chronic proteasome inhibition can lead to an accumulation of misfolded proteins, inducing the UPR. While initially pro-apoptotic, chronic UPR activation can sometimes switch to a pro-survival signal.[4][5]
-
Wnt/β-catenin Pathway Activation: In some hematological malignancies, resistance to immunoproteasome inhibitors has been linked to the stabilization of β-catenin.[6]
Troubleshooting Steps:
-
Profile Key Signaling Pathways: Use techniques like Western blotting or reporter assays to assess the activation status of the NF-κB, UPR (e.g., look at markers like BiP/GRP78, CHOP), and Wnt/β-catenin pathways in sensitive versus resistant cells.
-
Combination Therapy: Consider combining KZR-616 with inhibitors of these pro-survival pathways. For example, co-treatment with an IKK inhibitor (for the NF-κB pathway) or a Bcl-2 inhibitor (e.g., venetoclax) may re-sensitize cells to KZR-616.
Potential Cause 3: Increased Drug Efflux
-
Upregulation of ABC Transporters: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump KZR-616 out of the cell, reducing its intracellular concentration and efficacy.[7][8]
Troubleshooting Steps:
-
Assess ABC Transporter Expression and Function: Measure the expression of P-gp and other relevant ABC transporters using qPCR or Western blotting. Functional assays, such as rhodamine 123 efflux assays, can confirm increased transporter activity.
-
Co-treatment with Efflux Pump Inhibitors: Use a P-gp inhibitor, such as verapamil or tacrolimus, in combination with KZR-616 to see if it restores sensitivity.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of KZR-616?
KZR-616, also known as zetomipzomib, is a first-in-class, selective, and irreversible inhibitor of the immunoproteasome.[9][10] It primarily targets the LMP7 (low molecular mass polypeptide 7, also known as β5i) and LMP2 (low molecular mass polypeptide 2, also known as β1i) subunits of the immunoproteasome.[9] The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells and is involved in processing antigens for presentation by MHC class I molecules and in regulating cytokine production.[3][11] By inhibiting the immunoproteasome, KZR-616 can modulate immune responses.[12]
Q2: We have generated a KZR-616 resistant cell line. What are the first steps to characterize the resistance mechanism?
-
Confirm Resistance: Perform a dose-response curve with KZR-616 on both the parental and the putative resistant cell line to determine the shift in the half-maximal inhibitory concentration (IC50).
-
Check for Cross-Resistance: Test the resistant cell line against other proteasome inhibitors (e.g., bortezomib, carfilzomib) and immunoproteasome inhibitors (e.g., ONX-0914) to understand the specificity of the resistance.[13]
-
Investigate Common Mechanisms: Start by assessing the expression of the immunoproteasome subunits (LMP7, LMP2) and key drug efflux pumps (P-gp).
Q3: Can we use combination therapies to overcome KZR-616 resistance?
Yes, combination therapy is a promising strategy. Based on the likely mechanisms of resistance, consider the following combinations:
-
With other Proteasome Inhibitors: Combining KZR-616 with a constitutive proteasome inhibitor or an inhibitor of a different immunoproteasome subunit may be effective.[14]
-
With Pathway Inhibitors: As mentioned in the troubleshooting guide, combining KZR-616 with inhibitors of pro-survival pathways like NF-κB, Bcl-2, or Wnt/β-catenin could be synergistic.
-
With Efflux Pump Inhibitors: If increased drug efflux is confirmed, co-treatment with an ABC transporter inhibitor can restore intracellular drug concentrations.
Q4: Are there any known mutations that confer resistance to KZR-616?
Direct evidence for specific mutations conferring resistance to KZR-616 in cell lines is not yet widely published. However, studies on the broader class of proteasome inhibitors, particularly bortezomib, have identified mutations in the PSMB5 gene, which encodes the β5 subunit of the constitutive proteasome, as a key mechanism of resistance.[1][4] It is plausible that mutations in the analogous immunoproteasome subunit genes, PSMB8 (LMP7) and PSMB9 (LMP2), could confer resistance to KZR-616.
Data Presentation
Table 1: Example of IC50 Shift in a KZR-616 Resistant Cell Line
| Cell Line | KZR-616 IC50 (nM) | Fold Resistance |
| Parental Cell Line | 50 | 1 |
| KZR-616 Resistant Subline | 500 | 10 |
Table 2: Example of Cross-Resistance Profile of a KZR-616 Resistant Cell Line
| Compound | Parental Cell Line IC50 (nM) | KZR-616 Resistant Subline IC50 (nM) | Fold Resistance |
| KZR-616 | 50 | 500 | 10 |
| ONX-0914 | 75 | 600 | 8 |
| Bortezomib | 10 | 15 | 1.5 |
| Carfilzomib | 8 | 10 | 1.25 |
Experimental Protocols
Protocol 1: Generation of a KZR-616 Resistant Cell Line
-
Initial Culture: Culture the parental cell line in standard growth medium.
-
Stepwise Dose Escalation:
-
Begin by treating the cells with KZR-616 at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).
-
Once the cells have recovered and are proliferating steadily, increase the concentration of KZR-616 in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Maintain the cells at each concentration until a stable, proliferating population is established.
-
-
Isolation of Resistant Clones: Once the cells are able to proliferate in a high concentration of KZR-616 (e.g., 10-fold the original IC50), single-cell clone isolation can be performed by limiting dilution or flow cytometry to ensure a homogenous resistant population.
-
Characterization: Regularly assess the IC50 of the resistant population to confirm the level of resistance.
Protocol 2: Western Blot for Proteasome Subunit Expression
-
Cell Lysis: Lyse an equal number of parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LMP7 (PSMB8), LMP2 (PSMB9), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to compare the expression levels between the parental and resistant cells.
Visualizations
Caption: Potential mechanisms of acquired resistance to KZR-616 in cell lines.
Caption: A workflow for troubleshooting and overcoming KZR-616 resistance.
References
- 1. The resistance mechanisms of proteasome inhibitor bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The molecular mechanisms of acquired proteasome inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on Bortezomib Resistance in Multiple Myeloma and Potential Role of Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. zetomipzomib (KZR-616) / Kezar, Amgen, Everest Medicines [delta.larvol.com]
- 7. biorxiv.org [biorxiv.org]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. ashpublications.org [ashpublications.org]
KZR-616 Delivery to Target Tissues: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during experiments aimed at improving the delivery of KZR-616 to target tissues.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and in vivo testing of KZR-616.
Issue: Rapid clearance and low bioavailability of KZR-616 in our animal model.
-
Possible Cause 1: Enzymatic Degradation. KZR-616, a peptide-based small molecule, may be susceptible to degradation by proteases in the gastrointestinal tract if administered orally, or by enzymes in the blood and tissues.
-
Troubleshooting Tip 1: Formulation Strategies. Consider encapsulating KZR-616 in a protective carrier to shield it from enzymatic degradation.[1] Nanocarriers like liposomes or biodegradable polymer-based nanoparticles can be effective.[2] Surface modification of these carriers with polyethylene glycol (PEGylation) can further reduce clearance by the reticuloendothelial system.[3]
-
Troubleshooting Tip 2: Route of Administration. Subcutaneous injection is the route used in clinical trials and generally provides better bioavailability for peptide-like drugs than oral administration by avoiding first-pass metabolism.[4][5] If you are using a different route, consider switching to subcutaneous delivery.
Issue: Observed off-target effects or systemic toxicity at therapeutic doses.
-
Possible Cause 1: Non-specific Biodistribution. KZR-616 may be distributing to non-target tissues, leading to undesirable effects. While it is designed to target the immunoproteasome, which is more restricted to lymphoid tissues, off-target effects can still occur.[6]
-
Troubleshooting Tip 1: Active Targeting Strategies. Enhance delivery to specific tissues by conjugating KZR-616 or its carrier to a targeting ligand.[1] This could be an antibody or a peptide that binds to a receptor overexpressed on your target cells.
-
Troubleshooting Tip 2: Stimuli-Responsive Delivery Systems. Design a delivery system that releases KZR-616 in response to a specific stimulus at the target site, such as a change in pH or the presence of a particular enzyme.[2]
Issue: Poor accumulation of KZR-616 in the target tissue.
-
Possible Cause 1: Physicochemical Properties of the Formulation. The size, charge, and surface chemistry of your KZR-616 formulation can significantly impact its ability to extravasate from blood vessels and penetrate the tissue.[3]
-
Troubleshooting Tip 1: Optimize Nanoparticle Properties. If using a nanocarrier, systematically vary its size, zeta potential, and surface chemistry to find the optimal characteristics for your target tissue.[3] For example, neutral or slightly negatively charged nanoparticles often have longer circulation times.
-
Troubleshooting Tip 2: Enhance Permeability. For some tissues, it may be possible to co-administer a permeation enhancer, though this should be done with caution to avoid systemic toxicity.[7]
-
Troubleshooting Tip 3: Prodrug Approach. A prodrug of KZR-616 could be designed to be inactive until it reaches the target tissue, where it is converted to the active form by a local enzyme.[7]
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of KZR-616?
KZR-616, also known as zetomipzomib, is a first-in-class, selective inhibitor of the immunoproteasome.[8] It specifically targets the LMP7 (low molecular mass polypeptide-7) and LMP2 (low molecular mass polypeptide-2) subunits of the immunoproteasome.[9] By inhibiting the immunoproteasome, KZR-616 modulates the activity of multiple immune cells, including T cells, B cells, and plasma cells, and blocks the production of pro-inflammatory cytokines.[5][10]
What are the potential advantages of developing a targeted delivery system for KZR-616?
A targeted delivery system could increase the therapeutic efficacy of KZR-616 by concentrating the drug at the site of action, thereby potentially lowering the required dose and reducing systemic side effects.[1] Such systems can also protect the drug from degradation and improve its pharmacokinetic profile.[1]
Which delivery systems are most promising for a peptide-based small molecule like KZR-616?
For subcutaneous delivery, long-acting release formulations such as in-situ forming hydrogels or biodegradable micro/nanoparticles are promising.[2][4] These can provide sustained release of the drug over an extended period.[4] For more targeted delivery, nanocarriers like liposomes and polymeric nanoparticles can be functionalized with targeting ligands.[1]
How can I assess the targeting efficiency of my novel KZR-616 formulation?
In vitro, you can use cell-based assays with target and non-target cell lines to evaluate uptake and cytotoxicity. In vivo, biodistribution studies are essential.[11] This typically involves administering a labeled version of your KZR-616 formulation to an animal model and measuring the concentration of the label in various tissues over time.[11]
Quantitative Data Summary
The following table summarizes key quantitative data for KZR-616 from preclinical and clinical studies.
| Parameter | Value | Species/System | Reference |
| IC50 (LMP7) | 39 nM | Human | [1] |
| IC50 (LMP7) | 57 nM | Mouse | [1] |
| IC50 (LMP2) | 131 nM | Human | [1] |
| IC50 (LMP2) | 179 nM | Mouse | [1] |
| IC50 (MECL-1) | 623 nM | Not Specified | [1] |
| IC50 (Constitutive β5) | 688 nM | Not Specified | [1] |
| Phase 2 Clinical Trial Dosage (Lupus Nephritis) | 60 mg weekly (subcutaneous) | Human | [2] |
| Phase 2b Clinical Trial Dosages (Lupus Nephritis) | 30 mg or 60 mg weekly (subcutaneous) | Human | [11][12] |
| Phase 2a Clinical Trial Dosage (Autoimmune Hepatitis) | Not specified, weekly (subcutaneous) | Human | [13] |
Experimental Protocols
Protocol 1: Formulation of KZR-616 Loaded PLGA Nanoparticles
This protocol describes a general method for encapsulating KZR-616 into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion-solvent evaporation technique.
-
Preparation of the Organic Phase:
-
Dissolve 100 mg of PLGA (e.g., 50:50 lactide:glycolide ratio) in 5 mL of a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Add 10 mg of KZR-616 to the PLGA solution and sonicate briefly to ensure complete dissolution.
-
-
Emulsification:
-
Prepare 20 mL of an aqueous solution containing a surfactant, for example, 2% w/v polyvinyl alcohol (PVA).
-
Add the organic phase dropwise to the aqueous phase while homogenizing at high speed (e.g., 15,000 rpm) for 5 minutes on an ice bath to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and stir at room temperature for 3-4 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 20,000 x g) for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step twice to remove excess PVA and unencapsulated KZR-616.
-
-
Lyophilization and Storage:
-
Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose).
-
Freeze the suspension and lyophilize for 48 hours to obtain a dry powder.
-
Store the lyophilized nanoparticles at -20°C.
-
Protocol 2: In Vivo Biodistribution Study of a Novel KZR-616 Formulation
This protocol outlines a method for evaluating the biodistribution of a novel, labeled KZR-616 formulation in a murine model.
-
Labeling of KZR-616 Formulation:
-
Conjugate a fluorescent dye (e.g., a near-infrared dye like Cy5.5) or a radionuclide (e.g., 125I) to the KZR-616 formulation according to established protocols. Ensure the labeling process does not significantly alter the formulation's properties.
-
-
Animal Model:
-
Use an appropriate animal model for the disease under investigation (e.g., NZB/W F1 mice for lupus nephritis).[10]
-
Acclimate the animals for at least one week before the experiment.
-
-
Administration of the Formulation:
-
Administer the labeled KZR-616 formulation to the animals via the desired route (e.g., subcutaneous or intravenous injection).
-
Include a control group receiving the free label.
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize a subset of animals.
-
Collect blood samples and harvest major organs and tissues of interest (e.g., kidneys, spleen, liver, lungs, heart, and the injection site if applicable).
-
-
Quantification of Distribution:
-
For fluorescently labeled formulations, homogenize the tissues and measure the fluorescence intensity using a suitable plate reader or an in vivo imaging system.
-
For radiolabeled formulations, weigh the tissues and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
Compare the biodistribution profiles of the novel formulation to that of free KZR-616 or a control formulation to assess the impact of the delivery system.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Factors Controlling the Pharmacokinetics, Biodistribution and Intratumoral Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacy.temple.edu [pharmacy.temple.edu]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Formulation strategies to improve oral peptide delivery [researchrepository.ucd.ie]
- 10. mdpi.com [mdpi.com]
- 11. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation strategies to improve oral peptide delivery. | Semantic Scholar [semanticscholar.org]
- 13. Optimizing the Bioavailability of Subcutaneously Administered Biotherapeutics Through Mechanochemical Drivers - PMC [pmc.ncbi.nlm.nih.gov]
KZR-616 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KZR-616 (zetomipzomib). The information is designed to address specific issues that may be encountered during experimentation, ensuring greater consistency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the anti-inflammatory effects of KZR-616 in our in vitro human PBMC assays. What are the potential causes?
A1: Variability in in vitro assays with KZR-616 can stem from several factors:
-
Donor-to-Donor Variability: Human peripheral blood mononuclear cells (PBMCs) exhibit significant genetic and physiological differences between donors, which can alter immune responses. It is crucial to use a sufficient number of donors to account for this biological variability.
-
Cell Stimulation Method: The type and concentration of stimulus used to induce an inflammatory response are critical. KZR-616 has shown efficacy in blocking cytokine production following stimulation with lipopolysaccharide (LPS) or anti-CD3/anti-CD28.[1][2] Ensure the stimulus is used at a concentration that induces a robust but not saturating response.
-
Timing of KZR-616 Treatment: The timing of KZR-616 administration relative to cell stimulation is crucial. Pre-treatment with KZR-616 for at least one hour before stimulation is recommended to ensure adequate target engagement and inhibition of the immunoproteasome.[1][2]
-
Assay Endpoint and Cytokine Panel: The choice of cytokines to measure can impact observed efficacy. KZR-616 has been shown to block the production of over 30 pro-inflammatory cytokines.[1][3] A broad cytokine panel is recommended to capture the full spectrum of its activity.
Q2: Our in vivo animal model of autoimmune disease is not showing the expected therapeutic effect with KZR-616. What should we troubleshoot?
A2: A lack of efficacy in animal models can be due to several factors:
-
Animal Model Selection: The choice of animal model is critical. KZR-616 has demonstrated efficacy in the NZB/W F1 mouse model of lupus nephritis.[1][3] Ensure the selected model has a disease pathogenesis that is dependent on the immunoproteasome pathway.
-
Dosing Regimen: The dose and frequency of KZR-616 administration are key. In preclinical models of systemic lupus erythematosus (SLE), weekly administration has been shown to be effective.[4] Dose-response studies are recommended to determine the optimal therapeutic window for your specific model.
-
Pharmacokinetics and Bioavailability: While KZR-616 has shown approximately 100% bioavailability with subcutaneous administration in healthy volunteers, it's important to confirm adequate exposure in your animal model.[5] Pharmacokinetic studies can verify that the drug is reaching the target tissues at sufficient concentrations.
-
Disease Stage at Treatment Initiation: The timing of treatment initiation can significantly impact outcomes. In a C-protein induced myositis (CIM) model, KZR-616 was effective when dosing was initiated two weeks after immunization.[5] Consider initiating treatment at different stages of disease progression to identify the optimal therapeutic window.
Q3: We are seeing inconsistent results in our T-cell and B-cell differentiation assays with KZR-616. How can we improve reproducibility?
A3: To improve the reproducibility of T-cell and B-cell differentiation assays:
-
Cell Purity and Viability: Ensure high purity and viability of the initial cell populations (e.g., naïve CD4+ T cells). Contamination with other cell types can lead to inconsistent results.
-
Cytokine and Antibody Quality: The quality and concentration of cytokines and antibodies used for cell polarization and stimulation are critical. Use reagents from a reliable source and perform titration experiments to determine optimal concentrations. KZR-616 has been shown to block the polarization of T helper (Th) cells and the formation of plasmablasts.[1][3]
-
Culture Conditions: Maintain consistent cell culture conditions, including cell density, media composition, and incubation time. Small variations in these parameters can significantly impact cell differentiation.
-
Assay Readout: Utilize robust and quantitative readouts, such as flow cytometry for intracellular cytokine staining or analysis of specific transcription factors (e.g., FoxP3 for Treg cells).[1]
Troubleshooting Guides
Issue: Discrepancy Between In Vitro and In Vivo Results
| Potential Cause | Troubleshooting Steps |
| Metabolic Instability in Vivo | While KZR-616 is metabolized by microsomal epoxide hydrolase (mEH), inter-species differences in metabolism could exist.[5] Conduct pharmacokinetic studies in your animal model to assess drug exposure and metabolite formation. |
| Off-Target Effects in a Complex Biological System | In vivo systems involve complex cell-cell interactions and feedback loops not present in vitro. Analyze a broad range of biomarkers in vivo, including immune cell populations and cytokine profiles in relevant tissues, to understand the full biological effect. |
| Inadequate Target Engagement in Target Tissue | Confirm target engagement in the relevant tissues of your animal model by measuring immunoproteasome inhibition. |
Issue: Unexpected Adverse Events in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Dose-Related Toxicity | Conduct a dose-range finding study to identify the maximum tolerated dose (MTD) in your specific animal model and strain. |
| Off-Target Pharmacological Effects | While KZR-616 is a selective immunoproteasome inhibitor, high concentrations could potentially inhibit the constitutive proteasome.[6] Measure both immunoproteasome and constitutive proteasome activity to confirm selectivity at the doses used. |
| Underlying Health Status of Animals | Ensure the use of healthy, specific-pathogen-free (SPF) animals to minimize the risk of confounding health issues. |
Quantitative Data Summary
Table 1: KZR-616 (Zetomipzomib) IC50 Values
| Target | Human IC50 (nM) | Murine IC50 (nM) |
| LMP7 | 39 | 57 |
| LMP2 | 131 | 179 |
| MECL-1 | 623 | - |
| Constitutive Proteasome β5 | 688 | - |
Data sourced from MedchemExpress.[6]
Table 2: Clinical Trial Efficacy Data
| Trial | Indication | Primary Endpoint | Result |
| PRESIDIO (Phase 2) | Dermatomyositis & Polymyositis | Mean Total Improvement Score (TIS) at Week 16 | No significant differentiation from placebo.[7] |
| MISSION (Phase 2) | Lupus Nephritis | Overall Renal Response (ORR) at 24 weeks | 64.7% of patients achieved an ORR.[8] |
| MISSION (Phase 2) | Lupus Nephritis | Complete Renal Response (CRR) at 24 weeks | 35.2% of patients achieved a CRR.[8] |
Experimental Protocols
In Vitro Cytokine Inhibition Assay in Human PBMCs
-
Isolate PBMCs: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate PBMCs at a density of 1 x 10^6 cells/mL in complete RPMI medium.
-
KZR-616 Pre-treatment: Treat cells with varying concentrations of KZR-616 or DMSO vehicle control for 1 hour. A concentration of 500 nM has been shown to be effective.[2]
-
Stimulation: Stimulate the cells with either LPS (100 ng/mL) or plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) for 24 hours.[2]
-
Supernatant Collection: Centrifuge the plates and collect the supernatant.
-
Cytokine Analysis: Analyze cytokine levels in the supernatant using a multiplex immunoassay (e.g., Luminex) or ELISA.
In Vivo Murine Model of Lupus Nephritis (NZB/W F1)
-
Animal Model: Use female NZB/W F1 mice, which spontaneously develop a lupus-like disease.
-
Disease Monitoring: Monitor disease progression by measuring proteinuria weekly using urine dipsticks.
-
Treatment Initiation: Begin treatment when mice develop significant proteinuria (e.g., >300 mg/dL).
-
Dosing: Administer KZR-616 subcutaneously once weekly. A dose-ranging study should be performed to determine the optimal dose.
-
Efficacy Readouts: Monitor proteinuria, survival, and serum levels of anti-dsDNA antibodies.
-
Histopathology: At the end of the study, collect kidneys for histopathological analysis of glomerulonephritis and immune complex deposition.
Visualizations
Caption: KZR-616 selectively inhibits the immunoproteasome in immune cells.
Caption: Workflow for in vitro cytokine inhibition assay with KZR-616.
Caption: Logical workflow for troubleshooting KZR-616 experimental variability.
References
- 1. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kezarlifesciences.com [kezarlifesciences.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. globalgenes.org [globalgenes.org]
- 8. Kezar reports positive Phase II data of zetomipzomib for lupus nephritis [clinicaltrialsarena.com]
Troubleshooting inconsistent results with Zetomipzomib
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments with Zetomipzomib (KZR-616). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with Zetomipzomib, leading to inconsistent results.
Q1: I am observing high variability in my cell-based assay results. What could be the cause?
A1: High variability can stem from several factors related to compound handling and the experimental setup.
-
Compound Solubility and Stability: Zetomipzomib has specific solubility characteristics. Improper dissolution or storage can lead to precipitation and inaccurate concentrations.
-
Recommendation: Always use freshly prepared solutions. Zetomipzomib is soluble in DMSO.[1][2] For cell-based assays, prepare a concentrated stock solution in high-quality, anhydrous DMSO and store it in small aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.1%. If you observe precipitation upon dilution, gentle warming and sonication can aid dissolution.[1][2]
-
-
Cell Health and Passage Number: The health and passage number of your cell line can significantly impact results. Cells that have been passaged too many times may exhibit altered signaling pathways and drug sensitivity.
-
Recommendation: Use cells with a consistent and low passage number for all experiments. Regularly check for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
-
Inconsistent Seeding Density: Uneven cell seeding can lead to variability in cell number at the time of analysis, affecting the final readout.
-
Recommendation: Ensure a single-cell suspension before seeding and use calibrated pipettes to dispense cells evenly across the plate.
-
Q2: My expected downstream effect of immunoproteasome inhibition is not being observed, or is weaker than expected.
A2: This could be due to insufficient proteasome inhibition or issues with the specific signaling pathway being investigated.
-
Suboptimal Concentration: The effective concentration of Zetomipzomib can vary between cell lines.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Zetomipzomib selectively inhibits the LMP7 (IC50: 39 nM for human) and LMP2 (IC50: 131 nM for human) subunits of the immunoproteasome.[2] A concentration range of 100 nM to 1 µM is a good starting point for most cellular assays.
-
-
Insufficient Incubation Time: The time required to observe a downstream effect will depend on the specific protein turnover rate and signaling cascade.
-
Recommendation: Conduct a time-course experiment to identify the optimal incubation period.
-
-
Alternative Degradation Pathways: The protein of interest may be degraded by pathways other than the immunoproteasome.
-
Recommendation: To confirm proteasome-dependent degradation, you can use a general proteasome inhibitor as a positive control and observe if the effect is similar to Zetomipzomib.
-
Q3: I am observing unexpected cytotoxicity or off-target effects.
A3: While Zetomipzomib is a selective immunoproteasome inhibitor, high concentrations or prolonged exposure can lead to cytotoxicity.
-
High Compound Concentration: Exceeding the optimal concentration range can lead to off-target effects and cell death.
-
Recommendation: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration of Zetomipzomib in your cell line.
-
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to proteasome inhibition.
-
Recommendation: Compare the cytotoxic profile of Zetomipzomib across different cell lines if you are working with multiple models.
-
Data Summary Tables
Table 1: Zetomipzomib Inhibitory Activity
| Target Subunit | IC50 (Human) | IC50 (Mouse) |
| LMP7 (β5i) | 39 nM | 57 nM |
| LMP2 (β1i) | 131 nM | 179 nM |
| MECL-1 (β2i) | 623 nM | Not Reported |
| Constitutive β5 | 688 nM | Not Reported |
Data sourced from MedChemExpress.[2]
Table 2: Recommended Storage Conditions for Zetomipzomib Stock Solutions
| Storage Temperature | Duration | Notes |
| -80°C | Up to 6 months | Sealed, away from moisture. Recommended for long-term storage. |
| -20°C | Up to 1 month | Sealed, away from moisture. Suitable for short-term storage. |
Data sourced from MedChemExpress.[2]
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay
This protocol provides a general framework for assessing the effect of Zetomipzomib on cytokine production in peripheral blood mononuclear cells (PBMCs).
Materials:
-
Zetomipzomib
-
Anhydrous DMSO
-
Ficoll-Paque
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) or other appropriate stimulant
-
Human peripheral blood
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium (containing 10% FBS and 1% Penicillin-Streptomycin) and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Zetomipzomib Preparation and Treatment:
-
Prepare a 10 mM stock solution of Zetomipzomib in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 1 µM, 500 nM, 250 nM, 100 nM, 50 nM, 10 nM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., 0.1%).
-
Add the diluted Zetomipzomib or vehicle control (medium with the same final DMSO concentration) to the cells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation: After the pre-incubation period, add the stimulant (e.g., LPS at 100 ng/mL) to the wells to induce cytokine production.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatant using an ELISA kit according to the manufacturer's instructions.
Visualizations
Caption: Zetomipzomib selectively inhibits the LMP7 and LMP2 subunits of the immunoproteasome, leading to reduced pro-inflammatory cytokine production and modulation of T-cell and B-cell responses.
Caption: A logical workflow for troubleshooting inconsistent experimental results with Zetomipzomib, focusing on compound handling, cell culture, and assay parameters.
References
Validation & Comparative
A Head-to-Head Comparison of Zetomipzomib and Bortezomib: A Guide for Researchers
This guide provides a detailed, data-driven comparison of zetomipzomib and bortezomib, two proteasome-inhibiting therapeutic agents. While both molecules target the proteasome, their distinct selectivity profiles, mechanisms of action, and clinical applications warrant a thorough comparative analysis for researchers, scientists, and drug development professionals. This document synthesizes preclinical and clinical data to offer an objective overview of their performance, supported by experimental methodologies and visual pathway diagrams.
Introduction and Overview
Bortezomib , marketed as Velcade®, is a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma.[1][2][3] It acts as a reversible inhibitor of the 26S proteasome, a critical cellular complex responsible for degrading ubiquitinated proteins.[1][2] By disrupting this pathway, bortezomib induces cell cycle arrest and apoptosis in cancerous cells.[4]
Zetomipzomib (KZR-616) is a first-in-class, selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly found in hematopoietic cells.[5] This selectivity suggests a more targeted immunomodulatory effect with a potentially wider therapeutic window and a different safety profile compared to broader proteasome inhibitors. Zetomipzomib is currently under investigation for the treatment of various autoimmune diseases, including lupus nephritis and autoimmune hepatitis.[6][7]
Mechanism of Action: A Tale of Two Proteasomes
Bortezomib and zetomipzomib both exert their therapeutic effects by inhibiting proteasome activity, but their targets within the proteasome family differ significantly. Bortezomib is a pan-proteasome inhibitor, affecting both the constitutive proteasome present in all cells and the immunoproteasome. In contrast, zetomipzomib selectively targets the immunoproteasome.
Bortezomib reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome, and to a lesser extent, the caspase-like activity of the β1 subunit and the trypsin-like activity of the β2 subunit.[8] This broad inhibition disrupts protein homeostasis in rapidly dividing cancer cells, leading to the accumulation of pro-apoptotic factors and eventual cell death.[9]
Zetomipzomib, on the other hand, demonstrates high selectivity for the catalytic subunits of the immunoproteasome, specifically LMP7 (β5i) and LMP2 (β1i), with less activity against the constitutive proteasome subunits.[10] This targeted inhibition is intended to modulate the activity of immune cells, such as T cells and B cells, which are key drivers of autoimmune diseases, while sparing other cell types from the effects of proteasome inhibition.[5]
Signaling Pathway: Proteasome Inhibition
Quantitative Data Presentation
The following tables summarize key quantitative data for zetomipzomib and bortezomib, compiled from preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Target Subunit | IC50 (nM) | Source |
| Zetomipzomib | hLMP7 (β5i) | 39 | [10] |
| mLMP7 (β5i) | 57 | [10] | |
| hLMP2 (β1i) | 131 | [10] | |
| mLMP2 (β1i) | 179 | [10] | |
| MECL-1 (β2i) | 623 | [10] | |
| Constitutive β5 | 688 | [10] | |
| Bortezomib | Chymotrypsin-like (β5) | Potent Inhibition | [8] |
| Peptidylglutamyl-peptide hydrolysing (β1) | Complete Inhibition | [8] | |
| Trypsin-like (β2) | Weak Inhibition | [8] |
Table 2: Clinical Efficacy and Safety Overview
| Drug | Indication | Key Efficacy Results | Common Adverse Events | Source |
| Zetomipzomib | Autoimmune Hepatitis (Phase 2a) | Greater rates of complete remission combined with steroid reduction compared to placebo. | Injection site reactions (generally mild-to-moderate). | [11] |
| Lupus Nephritis (Phase 2) | Interim data showed renal responses in 4 of 5 patients who completed treatment. | Injection site reaction. | [12] | |
| Bortezomib | Multiple Myeloma (Relapsed) | Significant survival advantage compared to dexamethasone alone. | Nausea, diarrhea, tiredness, low platelets, fever, numbness, rash. | [1][13] |
| Mantle Cell Lymphoma | Approved for treatment of previously untreated patients. | Peripheral neuropathy, hematologic toxicities. | [1][2] |
Note: The Phase 2b PALIZADE trial of zetomipzomib in lupus nephritis was terminated due to emerging safety data, including patient deaths.[14]
Experimental Protocols
In Vitro Proteasome Inhibition Assay (Zetomipzomib)
Objective: To determine the half-maximal inhibitory concentration (IC50) of zetomipzomib against various proteasome subunits.
Methodology:
-
Cell Line: MOLT-4 cells, which express both constitutive and immunoproteasomes, are utilized.[15]
-
Cell Lysate Preparation: Cells are harvested and lysed to extract proteins, including proteasome complexes.
-
Fluorogenic Substrate Assay: Specific fluorogenic substrates for each proteasome subunit (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) are used.
-
Incubation: Cell lysates are incubated with varying concentrations of zetomipzomib.
-
Fluorescence Measurement: The enzymatic activity is measured by the fluorescence of the cleaved substrate using a plate reader.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow: In Vitro Proteasome Inhibition Assay
PORTOLA Phase 2a Clinical Trial (Zetomipzomib in Autoimmune Hepatitis)
Objective: To evaluate the efficacy and safety of zetomipzomib in patients with autoimmune hepatitis (AIH) who are not adequately responding to standard of care.
Methodology:
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.[16]
-
Patient Population: Patients with a clinical diagnosis of AIH and signs of active disease despite at least 3 months of standard-of-care treatment.[16]
-
Intervention: Patients receive either zetomipzomib or a placebo subcutaneously once weekly for 24 weeks, in addition to their standard-of-care glucocorticoid therapy.[16]
-
Primary Efficacy Endpoint: The proportion of patients achieving a complete remission (CR) by week 24, defined as normalization of ALT, AST, and IgG levels, with a steroid dose not exceeding baseline.[11]
-
Safety Monitoring: Assessment of treatment-emergent adverse events throughout the study.
Logical Relationship: PORTOLA Trial Design
Discussion and Conclusion
The comparison between zetomipzomib and bortezomib highlights a strategic evolution in proteasome inhibitor development, moving from broad-acting agents to more selective therapies.
Bortezomib 's pan-proteasome inhibition has proven highly effective in treating hematological malignancies like multiple myeloma.[13][17] Its mechanism, which disrupts protein degradation in both normal and cancerous cells, contributes to its potent anti-tumor activity but also to a side-effect profile that includes peripheral neuropathy and hematologic toxicities.[1]
Zetomipzomib represents a more targeted approach. Its selectivity for the immunoproteasome is designed to modulate immune cell function while minimizing off-target effects on other tissues.[5] This makes it a promising candidate for autoimmune diseases where the immune system is the primary driver of pathology. Preclinical and early clinical data in autoimmune conditions have been encouraging, demonstrating immunomodulatory effects and a generally favorable safety profile.[11][15] However, the termination of a later-stage trial in lupus nephritis underscores the need for continued careful evaluation of its safety and efficacy.[14]
References
- 1. Bortezomib - Wikipedia [en.wikipedia.org]
- 2. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. kezarlifesciences.com [kezarlifesciences.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Zetomipzomib for Autoimmune Hepatitis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. Comparative selectivity and specificity of the proteasome inhibitors BzLLLCOCHO, PS-341, and MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. hcplive.com [hcplive.com]
- 12. Interim Results from the Phase 2 MISSION Study Evaluating Zetomipzomib (KZR-616), a First-in-Class Selective Immunoproteasome Inhibitor for the Treatment of Lupus Nephritis - ACR Meeting Abstracts [acrabstracts.org]
- 13. Bortezomib (Velcade™) in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UPDATE: Kezar Life Sciences Terminates Phase 2b Study of Zetomipzomib for Lupus Nephritis Treatment | Lupus Foundation of America [lupus.org]
- 15. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. myeloma.org [myeloma.org]
KZR-616: A Comparative Analysis of its Therapeutic Efficacy in Autoimmune Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of KZR-616 (zetomipzomib), a selective immunoproteasome inhibitor, with alternative treatments in preclinical autoimmune disease models. The data presented is intended to inform researchers and drug development professionals on the potential of KZR-616 as a therapeutic agent for autoimmune disorders.
Executive Summary
KZR-616 is a novel, first-in-class selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly found in immune cells.[1] By targeting the LMP7 (low molecular mass polypeptide-7) and LMP2 subunits of the immunoproteasome, KZR-616 modulates the activity of multiple immune cell types and the production of pro-inflammatory cytokines.[2][3] This guide focuses on the therapeutic efficacy of KZR-616 in the NZB/W F1 mouse model of systemic lupus erythematosus (SLE) and lupus nephritis, comparing its performance against another immunoproteasome inhibitor, ONX 0914, and the standard-of-care immunosuppressant, cyclophosphamide.
Mechanism of Action: Immunoproteasome Inhibition
The immunoproteasome plays a crucial role in the immune system by degrading intracellular proteins, including signaling molecules that regulate immune responses. In autoimmune diseases, the immunoproteasome is often overactive, contributing to the chronic inflammation and tissue damage characteristic of these conditions.
KZR-616 and ONX 0914 are tripeptide epoxyketone-based inhibitors that selectively target the chymotrypsin-like activity of the LMP7 subunit and the trypsin-like activity of the LMP2 subunit of the immunoproteasome.[2][4] This inhibition disrupts the downstream signaling pathways involved in T-cell and B-cell activation, plasma cell differentiation, and the production of inflammatory cytokines.[5]
References
- 1. Selective Inhibition of the Immunoproteasome with KZR-616 Blocks Multiple Cell Signaling Pathways, Plasma Cell Signatures and Myeloid Cell Associated Damage in the NZB/W Lupus Nephritis Model - ACR Meeting Abstracts [acrabstracts.org]
- 2. researchgate.net [researchgate.net]
- 3. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
KZR-616: A Comparative Analysis of its Cross-Reactivity with the Constitutive Proteasome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of KZR-616 (Zetomipzomib), a selective immunoproteasome inhibitor, with other proteasome inhibitors, focusing on its cross-reactivity with the constitutive proteasome. The information presented is supported by experimental data to aid in the objective evaluation of its performance.
Executive Summary
KZR-616 is a first-in-class, selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly found in hematopoietic cells.[1] Its mechanism of action involves the targeted inhibition of specific catalytic subunits of the immunoproteasome, leading to broad immunomodulatory effects.[1] This selectivity profile distinguishes it from non-selective proteasome inhibitors, such as bortezomib, and even from other inhibitors with different selectivity profiles, like carfilzomib. The reduced activity against the ubiquitously expressed constitutive proteasome is a key characteristic of KZR-616, potentially leading to a more favorable safety profile by avoiding the on-target toxicities associated with broader proteasome inhibition.
Comparative Analysis of Inhibitory Activity
The selectivity of KZR-616 for the immunoproteasome over the constitutive proteasome has been quantified through the determination of half-maximal inhibitory concentrations (IC50) for the respective catalytic subunits.
| Inhibitor | Proteasome Type | Subunit | IC50 (nM) |
| KZR-616 | Immunoproteasome | LMP7 (β5i) | 39 [2] |
| LMP2 (β1i) | 131 [2] | ||
| MECL-1 (β2i) | 623 [2] | ||
| Constitutive Proteasome | β5 | 688 [2] | |
| Bortezomib | Immunoproteasome | β5i | 4[3] |
| Constitutive Proteasome | β5 | 7[3] | |
| Immunoproteasome | β1i | 140[4] | |
| Constitutive Proteasome | β2 | 1500[4] | |
| Carfilzomib | Both | β5 and β5i (LMP7) | Potent inhibition of both[5] |
| ONX-0914 | Immunoproteasome | LMP7 (β5i) | Potent, ~10 nM[6] |
Table 1: Comparative IC50 values of KZR-616 and other proteasome inhibitors against immunoproteasome and constitutive proteasome subunits.
Signaling Pathway and Mechanism of Action
KZR-616's selective inhibition of the immunoproteasome's chymotrypsin-like (LMP7) and caspase-like (LMP2) activities disrupts key signaling pathways involved in the immune response.[7] This targeted approach modulates the activity of various immune cells, including T cells and B cells, and reduces the production of pro-inflammatory cytokines.[8]
Caption: Mechanism of KZR-616 Action.
Experimental Protocols
The determination of the inhibitory activity and selectivity of KZR-616 involves various in vitro assays. Below are the generalized methodologies for the key experiments cited.
Proteasome Inhibitory Activity Assays (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific proteasome subunit by 50%.
Methodology:
-
Enzyme Source: Purified human 20S constitutive proteasome and immunoproteasome are used.
-
Fluorogenic Substrates: Specific fluorogenic peptide substrates are used for each catalytic subunit:
-
Chymotrypsin-like (β5/LMP7): Suc-LLVY-AMC
-
Caspase-like (β1/LMP2): Z-LLE-AMC
-
Trypsin-like (β2/MECL-1): Ac-RLR-AMC
-
-
Assay Procedure:
-
The purified proteasome is incubated with varying concentrations of the inhibitor (e.g., KZR-616) for a defined period at 37°C.
-
The specific fluorogenic substrate is then added to the reaction mixture.
-
The cleavage of the substrate by the active proteasome subunit releases the fluorescent AMC (7-amino-4-methylcoumarin) group.
-
The fluorescence is measured over time using a microplate reader (e.g., excitation at 380 nm, emission at 460 nm).
-
-
Data Analysis: The rate of fluorescence increase is proportional to the enzyme activity. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Proteasome Constitutive Immuno-Subunit ELISA (ProCISE)
Objective: To measure the specific binding of an inhibitor to individual proteasome subunits in a cellular context.
Methodology:
-
Cell Lysate Preparation: Cells of interest (e.g., peripheral blood mononuclear cells - PBMCs) are treated with the inhibitor. After treatment, the cells are lysed to release the proteasomes.
-
Capture ELISA: An ELISA plate is coated with antibodies specific for a particular proteasome subunit (e.g., anti-LMP7). The cell lysate is added to the wells, and the proteasomes are captured by the antibodies.
-
Activity Probe: A biotinylated, activity-based probe that covalently binds to the active sites of the proteasome is added. This probe will only bind to the subunits that are not already occupied by the inhibitor.
-
Detection: A streptavidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated probe. A colorimetric HRP substrate is then added, and the resulting signal is measured using a spectrophotometer.
-
Data Analysis: The signal intensity is inversely proportional to the amount of inhibitor bound to the specific subunit. This allows for the quantification of target engagement in a cellular environment.
Caption: ProCISE Assay Workflow.
Conclusion
The available data robustly supports the classification of KZR-616 as a selective immunoproteasome inhibitor with significantly lower cross-reactivity for the constitutive proteasome compared to non-selective inhibitors like bortezomib. This selectivity is achieved through preferential binding to the LMP7 and LMP2 subunits of the immunoproteasome. The detailed experimental protocols provide a framework for the validation and comparison of such inhibitors. The targeted mechanism of action of KZR-616, focusing on the modulation of immune cell function while sparing the ubiquitously expressed constitutive proteasome, underscores its potential as a therapeutic agent in autoimmune diseases with a distinct and potentially improved safety profile.
References
- 1. The Function of Immunoproteasomes—An Immunologists’ Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. zetomipzomib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
KZR-616 in Lupus Nephritis: A Comparative Analysis Against Standard-of-Care Treatments
For Immediate Release
SOUTH SAN FRANCISCO, Calif., Dec. 8, 2025 – Kezar Life Sciences' novel immunoproteasome inhibitor, KZR-616 (zetomipzomib), has shown promising results in the treatment of lupus nephritis (LN), a serious complication of systemic lupus erythematosus (SLE). This guide provides a detailed comparison of KZR-616 with current standard-of-care treatments for LN, including mycophenolate mofetil (MMF), cyclophosphamide, and voclosporin, focusing on efficacy, safety, and mechanism of action. This information is intended for researchers, scientists, and drug development professionals.
Executive Summary
Lupus nephritis is a significant cause of morbidity and mortality in patients with SLE. Standard-of-care treatments have historically relied on broad immunosuppression, which can be associated with significant toxicities. KZR-616 represents a targeted approach by selectively inhibiting the immunoproteasome, a key component in the inflammatory cascade of autoimmune diseases. Clinical trial data suggests that KZR-616 may offer a favorable risk-benefit profile compared to existing therapies.
Efficacy Data: KZR-616 vs. Standard-of-Care
The following tables summarize the key efficacy data from clinical trials of KZR-616 and standard-of-care treatments for lupus nephritis.
Table 1: Efficacy of KZR-616 in the MISSION Phase 2 Trial
| Endpoint | Timepoint | Result |
| Overall Renal Response (ORR)¹ | 24 Weeks | 64.7% of patients[1] |
| Complete Renal Response (CRR)² | 24 Weeks | 35.2% of patients[1] |
¹ORR defined as a ≥50% reduction in urine protein to creatinine ratio (UPCR).[1] ²CRR defined as UPCR ≤0.5, stable eGFR, and corticosteroid dose ≤10 mg/day.[1]
Table 2: Efficacy of Standard-of-Care Treatments in Key Clinical Trials
| Treatment | Trial | Primary Endpoint | Timepoint | Result |
| Voclosporin + MMF/Steroids | AURORA 1 | Complete Renal Response | 52 Weeks | 40.8% (vs. 22.5% in control)[2][3] |
| Mycophenolate Mofetil (MMF) | ALMS (Induction) | Treatment Response³ | 24 Weeks | 56.2% (vs. 53.0% for cyclophosphamide)[4] |
| Low-Dose Cyclophosphamide | Euro-Lupus | Renal Remission | ~41 Months | 71% (vs. 54% for high-dose)[5] |
³Treatment response defined as decreased proteinuria and stabilized or improved serum creatinine.[6]
Safety and Tolerability
KZR-616: In the MISSION Phase 2 trial, KZR-616 was generally well-tolerated.[1] The most common adverse events were mild-to-moderate injection site reactions.[7]
Standard-of-Care:
-
Mycophenolate Mofetil: Associated with gastrointestinal side effects and an increased risk of infection.[8]
-
Cyclophosphamide: Carries risks of serious infections, myelosuppression, ovarian toxicity, and carcinogenicity.[4] The low-dose Euro-Lupus protocol was developed to reduce toxicity.[9]
-
Voclosporin: Can be associated with an initial decrease in estimated glomerular filtration rate (eGFR) and hypertension.[2][10]
Mechanism of Action
KZR-616 is a first-in-class, selective immunoproteasome inhibitor.[11] The immunoproteasome is a specialized form of the proteasome found in immune cells that plays a crucial role in processing antigens and activating inflammatory signaling pathways. By inhibiting the immunoproteasome, KZR-616 can broadly modulate the dysregulated immune response in autoimmune diseases like lupus nephritis.[1]
Standard-of-care treatments for lupus nephritis utilize different mechanisms:
-
Mycophenolate Mofetil (MMF) is an immunosuppressive agent that inhibits the proliferation of B and T lymphocytes.
-
Cyclophosphamide is a cytotoxic agent that alkylates DNA, leading to the death of rapidly dividing cells, including immune cells.
-
Voclosporin is a calcineurin inhibitor that blocks the activation of T cells and the production of inflammatory cytokines.[2] It also appears to have a stabilizing effect on podocytes in the kidney.[9]
Signaling Pathway Diagrams
Caption: KZR-616 inhibits the immunoproteasome in immune cells.
Caption: Voclosporin inhibits calcineurin in T-cells.
Experimental Protocols
KZR-616: MISSION Phase 2 Trial [7][11]
-
Study Design: An open-label, single-arm study to evaluate the efficacy and safety of KZR-616 in patients with active lupus nephritis.[7]
-
Patient Population: Patients with biopsy-proven active proliferative lupus nephritis (Class III or IV, with or without Class V) and proteinuria (UPCR ≥1.0) despite standard therapy.[7]
-
Intervention: KZR-616 administered subcutaneously once weekly for 24 weeks, with an initial step-up dose.[7][12] Patients remained on their stable background immunosuppressive therapy.[7]
-
Primary Endpoint: The proportion of patients achieving an overall renal response, defined as a ≥50% reduction in UPCR from baseline at 24 weeks.[7]
Caption: Workflow of the MISSION Phase 2 Trial.
Voclosporin: AURORA 1 Phase 3 Trial [3][13]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[3]
-
Patient Population: Patients with active, biopsy-proven lupus nephritis.[3]
-
Intervention: Patients were randomized to receive either voclosporin or placebo, in combination with MMF and low-dose oral corticosteroids.[3]
-
Primary Endpoint: Complete renal response at 52 weeks.[3]
Mycophenolate Mofetil: ALMS Phase 3 Trial (Induction Phase) [6]
-
Study Design: A randomized, open-label trial.[6]
-
Patient Population: Patients with biopsy-proven lupus nephritis (Class III-V).[6]
-
Intervention: Patients were randomized to receive either MMF or intravenous cyclophosphamide, both in combination with corticosteroids.[6]
-
Primary Endpoint: Treatment response at 24 weeks, defined as decreased proteinuria and stabilized or improved serum creatinine.[6]
Cyclophosphamide: Euro-Lupus Nephritis Trial [5][14]
-
Study Design: A multicenter, prospective, randomized trial.[5]
-
Patient Population: Patients with proliferative lupus glomerulonephritis.[5]
-
Intervention: Patients were randomized to a low-dose or high-dose intravenous cyclophosphamide regimen, followed by azathioprine.[5]
-
Primary Endpoint: Treatment failure.[5]
Conclusion
KZR-616 has demonstrated clinically meaningful renal responses in patients with lupus nephritis in the Phase 2 MISSION trial. Its selective mechanism of action offers a targeted approach to immunomodulation that may provide a favorable safety profile compared to the broader immunosuppression of some standard-of-care agents. Further investigation in larger, controlled trials will be crucial to fully elucidate the therapeutic potential of KZR-616 in the management of lupus nephritis.
About Kezar Life Sciences Kezar Life Sciences is a clinical-stage biotechnology company discovering and developing novel treatments for immune-mediated and oncologic disorders. The company is pioneering first-in-class, small-molecule therapies that selectively target protein degradation pathways to impact multiple drivers of disease.
Forward-Looking Statements This press release contains forward-looking statements. These statements are subject to risks and uncertainties that could cause actual results to differ materially from those projected.
References
- 1. Kezar reports positive Phase II data of zetomipzomib for lupus nephritis [clinicaltrialsarena.com]
- 2. Long-term voclosporin use in lupus nephritis: Results from AURORA 2 [lupushub.com]
- 3. lupus.bmj.com [lupus.bmj.com]
- 4. Revisited Cyclophosphamide in the Treatment of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunosuppressive therapy in lupus nephritis: the Euro-Lupus Nephritis Trial, a randomized trial of low-dose versus high-dose intravenous cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mycophenolate mofetil as induction and maintenance therapy for lupus nephritis: rationale and protocol for the randomized, controlled Aspreva Lupus Management Study (ALMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interim Results from the Phase 2 MISSION Study Evaluating Zetomipzomib (KZR-616), a First-in-Class Selective Immunoproteasome Inhibitor for the Treatment of Lupus Nephritis - ACR Meeting Abstracts [acrabstracts.org]
- 8. Mycophenolate mofetil in the treatment of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ard.bmj.com [ard.bmj.com]
- 10. Safety and Efficacy of Long-Term Voclosporin Treatment for Lupus Nephritis in the Phase 3 AURORA 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kezarlifesciences.com [kezarlifesciences.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Benchmarking Zetomipzomib: A Comparative Guide to Emerging Autoimmune Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of autoimmune disease treatment is undergoing a significant transformation, with a pipeline of novel therapies offering targeted approaches beyond broad immunosuppression. This guide provides a comparative analysis of zetomipzomib, a selective immunoproteasome inhibitor, against other emerging and established therapies for autoimmune diseases, with a particular focus on lupus nephritis (LN), a severe manifestation of systemic lupus erythematosus (SLE).
Executive Summary
Zetomipzomib represents a novel oral therapeutic approach by selectively targeting the immunoproteasome, a key component in the inflammatory cascade of autoimmune diseases. While it showed promise in early trials, its development for lupus nephritis was halted due to safety concerns. This guide benchmarks zetomipzomib against other biologics and small molecules with distinct mechanisms of action, including belimumab (a BLyS inhibitor), voclosporin (a calcineurin inhibitor), deucravacitinib (a TYK2 inhibitor), and rituximab (an anti-CD20 antibody). The following sections provide a detailed comparison of their mechanisms, clinical trial data, and experimental protocols to inform future research and development in the field.
Mechanism of Action and Signaling Pathways
Understanding the distinct signaling pathways targeted by these therapies is crucial for appreciating their therapeutic rationale and potential for combination or sequential use.
Zetomipzomib: Selective Immunoproteasome Inhibition
Zetomipzomib is a first-in-class, selective inhibitor of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome found in immune cells that plays a critical role in processing proteins for antigen presentation and in the activation of pro-inflammatory signaling pathways, such as the NF-κB pathway.[1][2] By selectively inhibiting the immunoproteasome, zetomipzomib aims to broadly modulate both innate and adaptive immune responses without causing widespread immunosuppression.[3]
Belimumab: Targeting the B-Lymphocyte Stimulator (BLyS)
Belimumab is a human monoclonal antibody that specifically inhibits the B-lymphocyte stimulator (BLyS), also known as B-cell activating factor (BAFF).[4] BLyS is a cytokine that promotes the survival and differentiation of B cells into antibody-producing plasma cells.[4] In autoimmune diseases like SLE, elevated levels of BLyS contribute to the survival of autoreactive B cells.[4] Belimumab binds to soluble BLyS, preventing it from interacting with its receptors on B cells, thereby reducing the survival of these autoreactive cells.[5]
Voclosporin: Calcineurin Inhibition in T Cells
Voclosporin is a calcineurin inhibitor that suppresses T-cell activation.[6] Calcineurin is a calcium-dependent phosphatase that, upon T-cell receptor activation, dephosphorylates the nuclear factor of activated T cells (NFAT).[7] Dephosphorylated NFAT then translocates to the nucleus to induce the transcription of pro-inflammatory cytokines like IL-2.[7] Voclosporin, by inhibiting calcineurin, prevents NFAT dephosphorylation and subsequent T-cell activation and proliferation.[8]
Deucravacitinib: Allosteric Inhibition of TYK2
Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[9] It uniquely binds to the regulatory pseudokinase domain of TYK2, leading to allosteric inhibition of the enzyme.[10] TYK2 is crucial for signaling pathways of key cytokines implicated in autoimmunity, including IL-23, IL-12, and Type I interferons.[10] By selectively inhibiting TYK2, deucravacitinib blocks these pro-inflammatory pathways.[11]
Rituximab: Targeting CD20 on B Cells
Rituximab is a chimeric monoclonal antibody that targets the CD20 protein on the surface of B cells.[12] CD20 is expressed on pre-B and mature B lymphocytes but not on stem cells or plasma cells.[7] The binding of rituximab to CD20 leads to the depletion of B cells through several mechanisms, including antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and apoptosis.[12]
Clinical Trial Data in Lupus Nephritis
The following tables summarize key efficacy and safety data from pivotal clinical trials of these therapies in patients with lupus nephritis. It is important to note that direct head-to-head comparisons are limited, and trial populations and designs may vary.
Table 1: Efficacy in Lupus Nephritis Clinical Trials
| Drug (Trial) | Primary Endpoint | Zetomipzomib (MISSION Phase 2)[13][14] | Belimumab (BLISS-LN)[1][15] | Voclosporin (AURORA 1)[16] | Rituximab (LUNAR)[17] |
| Overall Renal Response (ORR) | % of patients achieving ≥50% reduction in UPCR from baseline | 64.7% at 24 weeks | N/A | N/A | 56.9% at 52 weeks |
| Primary Efficacy Renal Response (PERR) | Composite of UPCR ≤0.7, stable eGFR, and no rescue therapy | N/A | 43% at 104 weeks | N/A | N/A |
| Complete Renal Response (CRR) | Stringent composite of proteinuria, eGFR, and steroid use | 35.2% at 24 weeks | 30% at 104 weeks | 41% at 52 weeks | 26.4% at 52 weeks |
| Placebo/Control Response (CRR) | N/A | N/A | 20% at 104 weeks | 23% at 52 weeks | 15.3% at 52 weeks |
Note: Definitions of renal response endpoints can vary between trials. UPCR = Urine Protein to Creatinine Ratio; eGFR = estimated Glomerular Filtration Rate.
Table 2: Safety Profile in Lupus Nephritis Clinical Trials
| Drug (Trial) | Common Adverse Events | Serious Adverse Events (SAEs) |
| Zetomipzomib (MISSION Phase 2) [3][13] | Injection site reaction, fever, headache, nausea | Acute protracted migraine (related), worsening pulmonary arterial hypertension, UTI, acute kidney injury (unrelated) |
| Belimumab (BLISS-LN) [1] | Upper respiratory tract infection, urinary tract infection, infusion reactions | Higher incidence of SAEs vs. placebo (25.9% vs. N/A), including infections |
| Voclosporin (AURORA 1) [16] | Decreased eGFR, hypertension, diarrhea, headache | Similar rates of SAEs to placebo |
| Rituximab (LUNAR) [17] | Infusion reactions, infections, neutropenia, leukopenia, hypotension | Similar rates of SAEs, including infections, compared to placebo |
Experimental Protocols
Detailed methodologies are essential for the critical appraisal and potential replication of clinical trial findings. Below are summaries of the protocols for the key trials cited.
Zetomipzomib: MISSION Phase 2 Study
-
Objective: To evaluate the safety, tolerability, and preliminary efficacy of zetomipzomib in patients with active lupus nephritis.[3]
-
Study Design: An open-label, single-arm, Phase 2 trial.[3]
-
Patient Population: Patients with active Class III or IV (± Class V) lupus nephritis with a urine protein to creatinine ratio (UPCR) ≥1 despite stable background therapy.[18]
-
Intervention: Zetomipzomib 60 mg administered subcutaneously once weekly for 24 weeks (initial dose of 30 mg).[18]
-
Primary Efficacy Endpoint: The proportion of patients achieving an overall renal response (ORR), defined as a ≥50% reduction in UPCR from baseline at 24 weeks.[18]
-
Key Secondary Endpoint: Complete renal response (CRR), defined as a UPCR of ≤0.5, stable eGFR, corticosteroid dose ≤10 mg/day, and no use of prohibited medications.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Current Treatment Approach, Emerging Therapies and New Horizons in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Belimumab? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Voclosporin? [synapse.patsnap.com]
- 8. Voclosporin - Wikipedia [en.wikipedia.org]
- 9. condrug.com [condrug.com]
- 10. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 11. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 12. Structural Characterization of the Full-Length Anti-CD20 Antibody Rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Voclosporin for Lupus Nephritis — NephJC [nephjc.com]
- 14. Research and therapeutics—traditional and emerging therapies in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BLISS LN: Belimumab in Lupus Nephritis — NephJC [nephjc.com]
- 16. Journal Club: Efficacy and Safety of Voclosporin Versus Placebo for Lupus Nephritis (AURORA 1): A Double‐Blind, Randomized, Multicenter, Placebo‐Controlled, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of rituximab in patients with active proliferative lupus nephritis: the Lupus Nephritis Assessment with Rituximab study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical Pharmacokinetics and Pharmacodynamics of Voclosporin - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of KZR-616 Research Findings: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational drug KZR-616 (zetomipzomib) with established and alternative therapies for lupus nephritis, autoimmune hepatitis, and dermatomyositis/polymyositis. All quantitative data is summarized in comparative tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the scientific rationale and clinical findings.
Executive Summary
KZR-616 (zetomipzomib) is a first-in-class, selective inhibitor of the immunoproteasome, a key regulator of immune cell function. By targeting the LMP7 (low molecular mass polypeptide 7) and LMP2 subunits of the immunoproteasome, KZR-616 aims to modulate the activity of multiple immune cell types, including B cells, T cells, and plasma cells, which are implicated in the pathogenesis of various autoimmune diseases. Clinical trials have evaluated the efficacy and safety of KZR-616 in lupus nephritis (LN), autoimmune hepatitis (AIH), and dermatomyositis (DM) and polymyositis (PM). This guide provides a comparative analysis of the publicly available data from these trials alongside data from established treatments for these conditions.
KZR-616 Mechanism of Action
KZR-616 selectively inhibits the chymotrypsin-like activity of the immunoproteasome, which is preferentially expressed in hematopoietic cells. This selective inhibition is designed to avoid the broader and more toxic effects of constitutive proteasome inhibitors used in oncology. The downstream effects of immunoproteasome inhibition by KZR-616 include reduced pro-inflammatory cytokine production, inhibition of T-helper cell differentiation, and suppression of plasma cell maturation and antibody production.
Lupus Nephritis (LN)
Lupus nephritis is a serious complication of systemic lupus erythematosus (SLE), characterized by kidney inflammation that can lead to end-stage renal disease. Standard of care typically involves immunosuppressants like mycophenolate mofetil (MMF) or cyclophosphamide, often in combination with corticosteroids. Newer targeted therapies, such as belimumab and voclosporin, have also been approved.
Comparative Efficacy Data in Lupus Nephritis
| Treatment | Trial Name | Primary Endpoint | Efficacy Result | Citation |
| KZR-616 (Zetomipzomib) | MISSION (Phase 2) | Overall Renal Response (ORR) at 24 weeks | 64.7% of patients achieved ORR. | [1] |
| Complete Renal Response (CRR) at 24 weeks | 35.2% of patients achieved CRR. | [1] | ||
| Belimumab | BLISS-LN (Phase 3) | Primary Efficacy Renal Response (PERR) at 104 weeks | 43% of patients in the belimumab group achieved PERR, compared to 32% in the placebo group. | |
| Voclosporin | AURORA 1 (Phase 3) | Complete Renal Response (CRR) at 52 weeks | 40.8% of patients in the voclosporin group achieved CRR, compared to 22.5% in the control group. | |
| Rituximab + MMF | LUNAR (Phase 3) | Overall Renal Response at 52 weeks | 56.9% in the rituximab group vs. 45.8% in the placebo group (not statistically significant). | |
| Cyclophosphamide (low-dose IV) + AZA | Euro-Lupus Nephritis Trial | Renal Remission | 71% in the low-dose cyclophosphamide group achieved renal remission. | [2] |
| Mycophenolate Mofetil (MMF) | ALMS | Response Rate at 24 weeks | 56.2% of patients responded to MMF. |
Experimental Protocol: MISSION Phase 2 Trial (KZR-616)
The MISSION study was an open-label, single-arm Phase 2 trial designed to evaluate the efficacy and safety of KZR-616 in patients with active lupus nephritis.
-
Patient Population: Patients with active, biopsy-proven Class III or IV lupus nephritis (with or without concurrent Class V) and a urine protein-to-creatinine ratio (UPCR) of ≥ 1.0.
-
Treatment Regimen: Patients received subcutaneous injections of KZR-616 (60 mg weekly, with an initial 30 mg dose) for 24 weeks, in addition to their stable standard of care background therapy (including corticosteroids and often an immunosuppressant like MMF).
-
Primary Efficacy Endpoint: The proportion of patients achieving an overall renal response (ORR), defined as a ≥50% reduction in UPCR from baseline at week 24.
-
Key Secondary Endpoint: The proportion of patients achieving a complete renal response (CRR), defined as a UPCR of ≤0.5, stable estimated glomerular filtration rate (eGFR), and corticosteroid dose of ≤10 mg/day.
Autoimmune Hepatitis (AIH)
Autoimmune hepatitis is a chronic inflammatory liver disease that can progress to cirrhosis and liver failure. The standard of care involves corticosteroids (like prednisone or budesonide) with or without azathioprine to induce and maintain remission.
Comparative Efficacy Data in Autoimmune Hepatitis
| Treatment | Trial Name | Primary Endpoint | Efficacy Result | Citation |
| KZR-616 (Zetomipzomib) | PORTOLA (Phase 2a) | Complete Biochemical Response (CR) at 24 weeks | 50% of zetomipzomib-treated patients achieved CR vs. 37.5% on placebo. | [3] |
| CR with steroid taper to ≤5 mg/day | 31.3% of zetomipzomib-treated patients achieved this vs. 12.5% on placebo. | [3] | ||
| Budesonide + Azathioprine | Phase IIb Trial | Complete Biochemical Response without steroid-specific side effects at 6 months | 47% in the budesonide group vs. 18.4% in the prednisone group. | [4] |
| Complete Biochemical Response at 6 months | 60% in the budesonide group vs. 38.8% in the prednisone group. | [4] | ||
| Azathioprine Monotherapy | Retrospective Study | Maintenance of Remission | 95% of patients on azathioprine monotherapy maintained remission. | [5] |
Experimental Protocol: PORTOLA Phase 2a Trial (KZR-616)
The PORTOLA study was a randomized, double-blind, placebo-controlled Phase 2a trial evaluating KZR-616 in patients with autoimmune hepatitis who had an inadequate response to or were intolerant of standard therapy.
-
Patient Population: Adults with a diagnosis of AIH and active disease despite at least 3 months of standard-of-care treatment.
-
Treatment Regimen: Patients were randomized to receive weekly subcutaneous injections of KZR-616 or placebo for 24 weeks, in addition to their ongoing standard-of-care therapy (which could include corticosteroids and/or azathioprine).
-
Primary Efficacy Endpoint: Proportion of patients achieving a complete biochemical response (defined as normalization of ALT and AST levels) at week 24.
-
Key Secondary Endpoints: Proportion of patients achieving a complete biochemical response with a prednisone dose of ≤5 mg/day, and the proportion of patients who discontinued corticosteroids.
Dermatomyositis (DM) and Polymyositis (PM)
Dermatomyositis and polymyositis are idiopathic inflammatory myopathies characterized by muscle weakness and inflammation. DM also involves a characteristic skin rash. First-line treatment is typically high-dose corticosteroids, often with a steroid-sparing agent like methotrexate or azathioprine. For refractory cases, intravenous immunoglobulin (IVIg) or rituximab may be used.
Comparative Efficacy Data in Dermatomyositis and Polymyositis
| Treatment | Trial Name | Primary Endpoint | Efficacy Result | Citation |
| KZR-616 (Zetomipzomib) | PRESIDIO (Phase 2) | Mean change in Total Improvement Score (TIS) at 16 weeks | No significant differentiation from placebo (Mean TIS of 25.5 for KZR-616 vs. 25 for placebo). | [6] |
| Intravenous Immunoglobulin (IVIg) | ProDERM (Phase 3) | TIS of at least 20 at 16 weeks | 79% of patients in the IVIg group achieved this endpoint vs. 44% in the placebo group. | |
| Rituximab | RIM (Phase 2) | Time to achieve Definition of Improvement (DOI) | No significant difference between early and late rituximab treatment arms. However, 83% of all patients in the trial achieved the DOI. |
Experimental Protocol: PRESIDIO Phase 2 Trial (KZR-616)
The PRESIDIO study was a randomized, double-blind, placebo-controlled, crossover Phase 2 trial of KZR-616 in patients with active DM or PM.
-
Patient Population: Adults with active dermatomyositis or polymyositis who were refractory to or intolerant of standard therapies.
-
Treatment Regimen: Patients were randomized to receive either weekly subcutaneous KZR-616 (45 mg) or placebo for 16 weeks, followed by a crossover to the other treatment arm for an additional 16 weeks. Patients continued their stable background medications.
-
Primary Endpoint: The mean change from baseline in the Total Improvement Score (TIS) at week 16. The TIS is a composite measure of disease activity including muscle strength, physician and patient global assessments, physical function, and serum muscle enzyme levels.
Safety and Tolerability
Across the clinical trial programs, KZR-616 has been generally reported as well-tolerated. The most common adverse events include injection site reactions, which are typically mild to moderate in severity. Importantly, the selective nature of immunoproteasome inhibition with KZR-616 appears to avoid some of the more severe toxicities associated with broader proteasome inhibitors. However, it is important to note that the PALIZADE Phase 2b trial in lupus nephritis was discontinued due to safety concerns.[7]
Conclusion
The available data from Phase 2 clinical trials suggest that KZR-616 (zetomipzomib) shows promise as a novel immunomodulatory agent for the treatment of lupus nephritis and autoimmune hepatitis. In lupus nephritis, the MISSION trial demonstrated clinically meaningful renal responses. In autoimmune hepatitis, the PORTOLA trial indicated a potential for achieving biochemical remission with a steroid-sparing effect. However, in dermatomyositis and polymyositis, the PRESIDIO trial did not show a significant benefit over placebo.
Further larger, randomized controlled trials are needed to definitively establish the efficacy and safety of KZR-616 and to determine its place in the treatment landscape for these complex autoimmune diseases. This guide provides a framework for researchers to compare the emerging data on KZR-616 with the established evidence for current therapies. As more data from ongoing and future studies become available, this comparative analysis will need to be updated.
References
- 1. Kezar reports positive Phase II data of zetomipzomib for lupus nephritis [clinicaltrialsarena.com]
- 2. ard.bmj.com [ard.bmj.com]
- 3. liverdiseasenews.com [liverdiseasenews.com]
- 4. clinician.nejm.org [clinician.nejm.org]
- 5. Azathioprine Monotherapy Is Equivalent to Dual Therapy in Maintaining Remission in Autoimmune Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kezar Announces Topline Results from PRESIDIO Trial of Zetomipzomib for the Treatment of Dermatomyositis and Polymyositis - Kezar Life Sciences, Inc. [ir.kezarlifesciences.com]
- 7. Kezar Life Sciences Announces Positive IDMC Safety Review of PORTOLA Trial of Zetomipzomib in Patients with Autoimmune Hepatitis and Provides PALIZADE Update [businesswire.com]
A Comparative Analysis of KZR-616 and Other LMP7 Inhibitors for Researchers
For Immediate Publication
This guide provides a detailed comparative analysis of KZR-616 (Zetomipzomib), a novel immunoproteasome inhibitor, with other significant LMP7 inhibitors, including M3258 and the preclinical tool compound ONX-0914 (PR-957). This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance supported by experimental data.
Introduction to Immunoproteasome Inhibition
The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells. It plays a crucial role in processing proteins for antigen presentation and is involved in the activation of inflammatory signaling pathways. The catalytic subunits of the immunoproteasome, including LMP7 (β5i), LMP2 (β1i), and MECL-1 (β2i), are distinct from their constitutive counterparts. Selective inhibition of these subunits, particularly LMP7, has emerged as a promising therapeutic strategy for a range of autoimmune diseases and hematological malignancies. By selectively targeting the immunoproteasome, these inhibitors aim to modulate inflammatory responses with potentially greater precision and fewer side effects than broad-spectrum proteasome inhibitors.
Comparative Performance of LMP7 Inhibitors
The following tables summarize the quantitative data on the biochemical potency, cellular activity, and clinical efficacy of KZR-616, M3258, and ONX-0914.
Table 1: Biochemical and Cellular Potency (IC50 values in nM)
| Inhibitor | Target Subunit | Human IC50 (nM) | Murine IC50 (nM) | Constitutive Subunit Cross-Reactivity (IC50 in nM) |
| KZR-616 (Zetomipzomib) | LMP7 (β5i) | 39[1][2][3] | 57[1][2][3] | β5: 688[1][2][3] |
| LMP2 (β1i) | 131[1][2][3] | 179[1][2][3] | ||
| MECL-1 (β2i) | 623[1][2][3] | - | ||
| M3258 | LMP7 (β5i) | 3.6 - 4.1[4][5] | - | β5: 2519[4][5] |
| LMP2 (β1i) | >30,000[5] | - | β1: >30,000[5] | |
| MECL-1 (β2i) | >30,000[5] | - | β2: >30,000[5] | |
| ONX-0914 (PR-957) | LMP7 (β5i) | ~10[6][7] | - | β5: 20-40 fold less selective vs LMP7[6][7] |
| LMP2 (β1i) | Roughly equivalent to β5[6][7] | - | ||
| MECL-1 (β2i) | Minor effects at efficacious doses[8] | - |
Table 2: Clinical and Preclinical Efficacy
| Inhibitor | Indication | Model/Study Phase | Key Efficacy Endpoints | Results |
| KZR-616 (Zetomipzomib) | Lupus Nephritis | Phase 2 (MISSION study) | Overall Renal Response (ORR): ≥50% reduction in urine protein to creatinine ratio (UPCR) from baseline at 24 weeks. Complete Renal Response (CRR): UPCR ≤0.5, stable eGFR, and corticosteroid dose ≤10 mg/day. | ORR: 64.7% of patients achieved the primary endpoint.[9] CRR: 35.2% of patients achieved a complete renal response.[9] |
| M3258 | Multiple Myeloma | Preclinical (Xenograft models) | Antitumor efficacy, suppression of tumor LMP7 activity, induction of apoptosis. | Demonstrated strong and superior antitumor efficacy compared to bortezomib and ixazomib in multiple myeloma and mantle cell lymphoma xenograft models.[4][10][11][12][13] |
| ONX-0914 (PR-957) | Rheumatoid Arthritis | Preclinical (Murine collagen-induced arthritis model) | Amelioration of disease signs, reduction in autoantibodies and cartilage breakdown markers. | Blocked disease progression in a dose-dependent manner and induced a rapid therapeutic response.[8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by LMP7 inhibition and a typical experimental workflow for evaluating these inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Zetomipzomib (KZR-616) | LMP7/LMP2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Kezar reports positive Phase II data of zetomipzomib for lupus nephritis [clinicaltrialsarena.com]
- 10. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collection - Data from M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Zetomipzomib: A New Frontier in Autoimmune Disease Management? A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the long-term efficacy and safety of Zetomipzomib, a first-in-class selective immunoproteasome inhibitor. Drawing on available clinical trial data, this document compares Zetomipzomib with established treatments for lupus nephritis, a severe manifestation of systemic lupus erythematosus (SLE), offering a critical perspective on its potential role in the evolving landscape of autoimmune disease therapies.
Zetomipzomib (formerly KZR-616) is an investigational drug that represents a novel approach to treating autoimmune diseases. By selectively targeting the immunoproteasome, it aims to modulate the dysregulated immune response that drives these conditions, without causing broad immunosuppression.[1][2] Clinical trials have explored its utility in a range of autoimmune disorders, including lupus nephritis (LN), dermatomyositis (DM), polymyositis (PM), and autoimmune hepatitis (AIH). This guide synthesizes the current long-term efficacy and safety data for Zetomipzomib and places it in the context of current standard-of-care treatments for lupus nephritis, such as mycophenolate mofetil (MMF), voclosporin, and belimumab.
Mechanism of Action: Targeting the Immunoproteasome
Zetomipzomib's therapeutic potential stems from its unique mechanism of action as a selective inhibitor of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells and is induced by inflammatory cytokines like IFN-γ and TNF-α. It plays a crucial role in T-cell differentiation, cytokine production, and the processing of antigens for presentation to the immune system. By inhibiting the immunoproteasome, Zetomipzomib can interfere with these key inflammatory pathways. This targeted approach is believed to offer a broad immunomodulatory effect while potentially avoiding the significant side effects associated with broader immunosuppressants.
Long-Term Efficacy of Zetomipzomib
The long-term efficacy of Zetomipzomib is being evaluated in several clinical trials. The MISSION Phase 2 trial provided key insights into its potential in lupus nephritis.
MISSION Phase 2 Trial (Lupus Nephritis):
This open-label study evaluated the efficacy and safety of Zetomipzomib in patients with active LN.[3]
-
Primary Endpoint: A key outcome was the overall renal response (ORR), defined as a 50% or greater reduction in urine protein to creatinine ratio (UPCR) at the end of treatment.[4]
-
Results: At 24 weeks, a clinically meaningful overall renal response was observed.[4] The treatment benefit was sustained or deepened after the end of treatment.[4] Many patients also experienced reductions in extra-renal manifestations of lupus.[4]
Comparative Efficacy with Alternatives in Lupus Nephritis
A direct head-to-head long-term comparison of Zetomipzomib with other lupus nephritis treatments is not yet available. However, we can compare the available data for each drug.
| Treatment | Trial/Study | Duration | Key Efficacy Endpoints & Results |
| Zetomipzomib | MISSION Phase 2 | 24 weeks | Overall Renal Response (ORR): Clinically meaningful response observed.[4] |
| Mycophenolate Mofetil (MMF) | Real-world study | 20 years | Remission: 60% complete remission and 16% partial remission at one year in patients with LN.[5] Low rates of renal flares with long-term maintenance therapy.[5] |
| Voclosporin | AURORA 1 & 2 | 3 years | Complete Renal Response (CRR): Significantly more patients on voclosporin achieved CR compared to placebo.[6][7][8] Reductions in proteinuria were maintained throughout the study.[7] |
| Belimumab | BLISS-LN & extension | Up to 7 years | Primary Efficacy Renal Response (PERR): Significantly more patients on belimumab achieved PERR compared to standard therapy alone.[9] Long-term use reduced disease activity and organ damage accrual.[10][11] |
Long-Term Safety Profile of Zetomipzomib
The safety and tolerability of Zetomipzomib have been assessed across its clinical development program.
-
PRESIDIO Trial (Dermatomyositis and Polymyositis): The PRESIDIO study and its open-label extension of up to 96 weeks showed that Zetomipzomib had a favorable long-term safety and tolerability profile.[12] There were no signs of immunosuppression.[12]
-
MISSION Trial (Lupus Nephritis): In the MISSION study, Zetomipzomib was generally well-tolerated, with adverse events being typically mild-to-moderate.[3][4]
-
PORTOLA Trial (Autoimmune Hepatitis): The PORTOLA Phase 2a trial also demonstrated a favorable safety profile for Zetomipzomib.[13][14]
Comparative Safety with Alternatives in Lupus Nephritis
| Treatment | Common Adverse Events | Serious Adverse Events |
| Zetomipzomib | Injection site reactions (mild to moderate).[3] | Generally well-tolerated with no new safety signals in long-term extensions.[12] |
| Mycophenolate Mofetil (MMF) | Leukopenia, nausea, diarrhea.[5] Herpes zoster, cytomegalovirus infections.[15][16] | Serious infections.[15][16] |
| Voclosporin | Decreased glomerular filtration rate, hypertension.[6][17] | Generally well-tolerated with no unexpected safety signals over three years.[8] |
| Belimumab | Infusion reactions, infections. | No new safety concerns identified in long-term follow-up studies.[9] |
Experimental Protocols
Zetomipzomib (MISSION Phase 2 Trial):
-
Patient Population: Patients with active lupus nephritis (Class III, IV, and V).
-
Intervention: Zetomipzomib administered subcutaneously once weekly.[18]
-
Primary Endpoint: Proportion of patients achieving an overall renal response (ORR), defined as a ≥50% reduction in UPCR from baseline at 24 weeks.[4]
Voclosporin (AURORA 1 & 2 Trials):
-
Study Design: Randomized, double-blind, placebo-controlled trials.[7]
-
Patient Population: Patients with active lupus nephritis.
-
Intervention: Voclosporin or placebo in combination with MMF and low-dose oral corticosteroids.[7]
-
Primary Endpoint (AURORA 1): Complete renal response at 52 weeks.
Mycophenolate Mofetil (Real-world Study):
-
Study Design: A long-term retrospective cohort study.[5]
-
Patient Population: Patients with systemic lupus erythematosus, with a majority having lupus nephritis.[5]
-
Intervention: Mycophenolate mofetil as maintenance therapy.[5]
-
Endpoints: Rates of renal remission, flare, and progression to end-stage renal disease.[5]
Belimumab (BLISS-LN Trial):
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.
-
Patient Population: Patients with active lupus nephritis.
-
Intervention: Intravenous belimumab or placebo in addition to standard therapy.
-
Primary Endpoint: Primary Efficacy Renal Response (PERR) at Week 104.
Conclusion
Zetomipzomib, with its targeted immunomodulatory mechanism, shows promise as a potential new therapeutic option for lupus nephritis and other autoimmune diseases. Early and mid-stage clinical trials have demonstrated a favorable safety profile and encouraging efficacy signals, particularly in achieving renal responses in patients with LN.
However, a comprehensive assessment of its long-term efficacy and safety requires the completion and full publication of ongoing and future Phase 3 trials, such as the PALIZADE study. Direct comparative data against established therapies like voclosporin and belimumab will be crucial in defining Zetomipzomib's precise role in the treatment paradigm for lupus nephritis. While the current data are promising, further research is needed to fully elucidate the long-term benefits and risks of this novel agent in the management of autoimmune diseases. The steroid-sparing potential and favorable safety profile observed thus far suggest that Zetomipzomib could fill an important unmet need for patients requiring long-term disease control.
References
- 1. Safety and Efficacy of Long-term Voclosporin Treatment for Lupus Nephritis in the Phase 3 AURORA 2 Clinical Trial - Publications - Lupus Forum [lupus-forum.com]
- 2. academic.oup.com [academic.oup.com]
- 3. lupus.bmj.com [lupus.bmj.com]
- 4. Kezar reports positive Phase II data of zetomipzomib for lupus nephritis [clinicaltrialsarena.com]
- 5. Mycophenolate Mofetil for Systemic Lupus Erythematosus: Our 20-Year Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Efficacy of Long-Term Voclosporin Treatment for Lupus Nephritis in the Phase 3 AURORA 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Voclosporin for Lupus Nephritis: Assessment of Long-Term Safety and Efficacy Including Renal Outcome over Three Years of Treatment in the Phase 3 AURORA 1 and AURORA 2 Studies - ACR Meeting Abstracts [acrabstracts.org]
- 8. Long-Term Voclosporin Treatment Looks Promising for Lupus Nephritis Patients - The Rheumatologist [the-rheumatologist.org]
- 9. Frontiers | Effectiveness and safety of Belimumab combined with standard therapy in severe active lupus nephritis requiring kidney replacement therapy: A case report and literature review [frontiersin.org]
- 10. lupusnewstoday.com [lupusnewstoday.com]
- 11. Long‐Term Safety and Efficacy of Belimumab in Patients With Systemic Lupus Erythematosus: A Continuation of a Seventy‐Six–Week Phase III Parent Study in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zetomipzomib Demonstrates Favorable Long-term Safety and Tolerability Profile Without Signs of Immunosuppression: Results from the PRESIDIO Study and Its Open-label Extension Study in Patients with Dermatomyositis and Polymyositis - ACR Meeting Abstracts [acrabstracts.org]
- 13. hcplive.com [hcplive.com]
- 14. Kezar Life Sciences Announces Positive Topline Results from the PORTOLA Phase 2a Trial Evaluating Zetomipzomib for the Treatment of Patients with Autoimmune Hepatitis (AIH) and Reports Fourth Quarter and Year End 2024 Financial Results - BioSpace [biospace.com]
- 15. Long-term safety and effectiveness of mycophenolate mofetil in adults with lupus nephritis: a real-world study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. physiciansweekly.com [physiciansweekly.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
KZR-616 (Zetomipzomib): A Comparative Meta-analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
KZR-616, also known as zetomipzomib, is a first-in-class, selective inhibitor of the immunoproteasome being investigated for the treatment of various autoimmune diseases.[1] By selectively targeting the immunoproteasome, KZR-616 aims to modulate the dysregulated immune response that drives these conditions, offering a potential new therapeutic avenue. This guide provides a comparative meta-analysis of available clinical trial data for KZR-616, focusing on its evaluation in lupus nephritis (LN), dermatomyositis (DM), and polymyositis (PM).
Mechanism of Action
KZR-616 selectively inhibits the LMP7 and LMP2 subunits of the immunoproteasome.[2] The immunoproteasome is a specialized form of the proteasome found predominantly in immune cells. Its inhibition by KZR-616 leads to a broad anti-inflammatory response by blocking the production of multiple pro-inflammatory cytokines, inhibiting the polarization of T helper (Th) cells, and impeding the formation of plasmablasts.[2][3] This mechanism suggests a broad immunomodulatory effect across both the innate and adaptive immune systems.[1] Preclinical studies have demonstrated that this selective inhibition can produce a broad anti-inflammatory response in animal models of autoimmune diseases without causing general immunosuppression.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by KZR-616.
References
- 1. kezarlifesciences.com [kezarlifesciences.com]
- 2. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-EPMC10036830 - Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses. - OmicsDI [omicsdi.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
